1-Hydroxysulfurmycin A
Description
Properties
CAS No. |
79234-80-3 |
|---|---|
Molecular Formula |
C43H53NO17 |
Molecular Weight |
855.9 g/mol |
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7,10-tetrahydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C43H53NO17/c1-17(45)15-43(54)16-28(32-21(36(43)42(53)55-7)12-22-33(38(32)51)39(52)35-26(48)9-8-25(47)34(35)37(22)50)59-30-13-23(44(5)6)40(19(3)57-30)61-31-14-27(49)41(20(4)58-31)60-29-11-10-24(46)18(2)56-29/h8-9,12,18-20,23,27-31,36,40-41,47-49,51,54H,10-11,13-16H2,1-7H3 |
InChI Key |
JXYLBMAOWIXZSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)O)O)C(=O)OC)(CC(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
Synonyms |
1-hydroxysulfurmycin A |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Anticancer Potential of 1-Hydroxysulfurmycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxysulfurmycin A, a member of the sulfurmycin family of anthracycline antibiotics, has emerged as a compound of interest in oncological research. While specific data for the "A" isoform is limited in publicly available literature, research on the closely related analog, 1-hydroxysulfurmycin T, provides significant insights into the biological activity and mechanism of action of this class of molecules. This technical guide synthesizes the available data on 1-hydroxysulfurmycin, focusing on its cytotoxic effects and the molecular pathways it perturbs, to offer a comprehensive resource for researchers in drug discovery and development.
Biological Activity: Cytotoxicity Profiling
The primary biological activity identified for the 1-hydroxysulfurmycin class is its potent cytotoxicity against cancer cell lines. Specifically, 1-hydroxysulfurmycin T has demonstrated significant growth-inhibitory effects.
Quantitative Cytotoxicity Data
The cytotoxic potential of 1-hydroxysulfurmycin T has been quantified against the murine leukemia P388 cell line. The following table summarizes the reported inhibitory dosage.
| Compound | Cell Line | Parameter | Value |
| 1-hydroxysulfurmycin T | P388 | ID50 | 0.06 - 0.4 µg/mL |
Caption: Table 1. Cytotoxicity of 1-hydroxysulfurmycin T against the P388 tumor cell line.
Mechanism of Action: Insights from the Anthracycline Class
The mechanism of action for 1-hydroxysulfurmycin is understood through its classification as an anthracycline antibiotic. The well-established activities of anthracyclines, such as doxorubicin and daunorubicin, provide a strong framework for understanding how these compounds exert their anticancer effects. The primary mechanisms are DNA intercalation and inhibition of topoisomerase II.
DNA Intercalation
Anthracyclines possess a planar ring structure that allows them to insert between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to a halt in the cell cycle and subsequent cell death.
Topoisomerase II Inhibition
A crucial aspect of the mechanism of action for anthracyclines is their ability to interfere with the function of topoisomerase II. This enzyme is responsible for resolving DNA topological problems by creating and resealing double-strand breaks. Anthracyclines stabilize the transient complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response that ultimately results in apoptosis.
Caption: Figure 1. Proposed mechanism of action for 1-Hydroxysulfurmycin.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key assays.
Cell Culture Protocol for P388 Murine Leukemia Cells
1. Media Preparation:
-
Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
2. Cell Thawing:
-
Thaw a cryopreserved vial of P388 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
3. Cell Maintenance:
-
Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Subculture every 2-3 days by diluting the cell suspension with fresh medium.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxicity of 1-Hydroxysulfurmycin.
1. Cell Seeding:
-
Harvest P388 cells in the exponential growth phase.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
2. Compound Treatment:
-
Prepare a series of dilutions of 1-Hydroxysulfurmycin in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the ID50 value.
Caption: Figure 2. Experimental workflow for the MTT-based cytotoxicity assay.
Conclusion and Future Directions
1-Hydroxysulfurmycin represents a promising scaffold for the development of novel anticancer agents. Its potent cytotoxicity, coupled with a well-understood mechanism of action shared with other anthracyclines, provides a solid foundation for further investigation. Future research should focus on elucidating the specific activity of the "A" isoform, expanding the cytotoxicity profiling to a broader range of cancer cell lines, and conducting in vivo efficacy and toxicity studies. A deeper understanding of its interaction with topoisomerase II and the downstream cellular consequences will be pivotal in optimizing its therapeutic potential.
The Enigmatic Pathway of Sulfur-Containing Antibiotics: A Technical Guide to the Biosynthesis of Chuangxinmycin in Streptomyces
A Note to the Reader: As of late 2025, detailed biosynthetic information for a compound specifically named "1-Hydroxysulfurmycin A" is not available in the public scientific literature. Therefore, this technical guide will provide an in-depth exploration of the biosynthesis of chuangxinmycin , a well-characterized sulfur-containing antibiotic originally isolated from Actinoplanes tsinanensis and successfully produced in Streptomyces hosts. The intricate enzymatic machinery and novel biochemical transformations in the chuangxinmycin pathway offer a representative and insightful model for researchers, scientists, and drug development professionals interested in the biosynthesis of complex, sulfur-containing natural products.
Executive Summary
Chuangxinmycin is a potent antibiotic distinguished by its unique thiopyrano[4,3,2-cd]indole scaffold, which selectively inhibits bacterial tryptophanyl-tRNA synthetase.[1][2] Its biosynthesis is orchestrated by the cxn gene cluster, which encodes a fascinating collection of enzymes responsible for precursor synthesis, a novel sulfur incorporation mechanism, and the formation of the characteristic tricyclic core. This guide will dissect the chuangxinmycin biosynthetic pathway, presenting the genetic and biochemical data that have illuminated this complex process. We will provide detailed experimental protocols for key investigative techniques and summarize the quantitative data available to facilitate further research and bioengineering efforts.
The Chuangxinmycin Biosynthetic Gene Cluster (cxn)
The cxn biosynthetic gene cluster from Actinoplanes tsinanensis has been identified and functionally characterized through genome mining and heterologous expression in Streptomyces coelicolor.[3][4] The cluster comprises a set of genes encoding enzymes for the biosynthesis of the core structure, regulation, and self-resistance.
| Gene | Proposed Function | Homology/Conserved Domains |
| cxn1 | Transcriptional regulator | LysR family |
| cxn2 | Transporter | Major Facilitator Superfamily (MFS) |
| cxm3 | Deubiquitinase-like sulfurtransferase | JAMM/MPN+ domain |
| cxm4 | Ubiquitin-like sulfur carrier protein | --- |
| cxm5 | Cytochrome P450 monooxygenase | Cytochrome P450 |
| cxm6 | Reductase | Ketopantoate reductase family |
| cxm7 | Aminotransferase | Pyridoxal 5'-phosphate (PLP)-dependent |
| cxm8 | Radical S-adenosylmethionine (SAM) protein | Radical SAM superfamily |
| cxm9 | Hypothetical protein | --- |
The Biosynthetic Pathway of Chuangxinmycin
The biosynthesis of chuangxinmycin is a multi-step enzymatic cascade that begins with the primary metabolite L-tryptophan. The pathway is notable for its unique method of sulfur incorporation, which involves a deubiquitinase-like sulfurtransferase and a ubiquitin-like sulfur carrier protein, a mechanism that deviates from classical sulfur transfer pathways.[5]
Proposed Biosynthetic Steps
-
Precursor Modification: The pathway is initiated with the modification of L-tryptophan, although the exact initial steps leading to the substrate for sulfurylation are still under investigation.
-
Sulfur Incorporation: A key step involves the transfer of a sulfur atom to an intermediate derived from L-tryptophan. This is catalyzed by the concerted action of Cxm3 and Cxm4. Cxm3, a deubiquitinase-like enzyme, facilitates the transfer of sulfur to the ubiquitin-like protein Cxm4.[5]
-
Intermediate Processing: A series of enzymatic modifications, including reduction and amination, are carried out by enzymes such as the reductase Cxm6 and the aminotransferase Cxm7.
-
C-S Bond Formation and Cyclization: The cytochrome P450 monooxygenase, Cxm5 (also referred to as CxnD in some literature), is responsible for a crucial C-S bond formation step, leading to the closure of the thiopyran ring and the formation of the tricyclic core of chuangxinmycin.[4]
-
Methylation: The final maturation step involves the methylation of the indole ring, a reaction catalyzed by the radical SAM enzyme Cxm8 in concert with the hypothetical protein Cxm9.[3]
Visualization of the Chuangxinmycin Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of chuangxinmycin.
Quantitative Data
Quantitative data on the biosynthesis of chuangxinmycin is primarily derived from heterologous expression studies in Streptomyces species. The yields of chuangxinmycin and its precursor, norchuangxinmycin, have been shown to be significantly influenced by the expression host and fermentation conditions.
| Strain | Key Genetic Modification | Product(s) | Titer (mg/L) | Reference |
| A. tsinanensis CPCC 200056 | Wild-type producer | Chuangxinmycin | ~15 | [6] |
| S. coelicolor M1452/pL-CxnB-F | Heterologous expression of partial cxn cluster | Norchuangxinmycin | 32.0 | [6] |
| S. coelicolor M1452/pL-CxnA1-F | Heterologous expression of full cxn cluster | Chuangxinmycin & Norchuangxinmycin | ~122.5 (total) | [6] |
| Engineered A. tsinanensis | Overexpression of activator and optimized media | Chuangxinmycin | 301 | [6] |
Experimental Protocols
The elucidation of the chuangxinmycin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Heterologous Expression of the cxn Gene Cluster in Streptomyces
This protocol describes the transfer and expression of the chuangxinmycin biosynthetic gene cluster in a Streptomyces host, a critical step for verifying gene cluster function and for bioengineering efforts.
Caption: Workflow for heterologous expression of the cxn gene cluster.
Methodology:
-
Gene Cluster Cloning: The complete cxn biosynthetic gene cluster is amplified from the genomic DNA of A. tsinanensis and cloned into a suitable Streptomyces expression vector, such as an integrative plasmid like pSET152, which contains an attachment site for site-specific integration into the host chromosome.[7]
-
Vector Transfer to E. coli : The resulting construct is transformed into a non-methylating E. coli strain, such as ET12567, which also carries a helper plasmid (e.g., pUZ8002) that provides the necessary transfer functions for conjugation.
-
Intergeneric Conjugation: The E. coli donor strain is co-cultured with the recipient Streptomyces host (e.g., S. coelicolor M1146) on a suitable medium (e.g., ISP4) to allow for plasmid transfer.
-
Selection of Exconjugants: The conjugation mixture is overlaid with antibiotics to select for Streptomyces exconjugants that have successfully integrated the expression vector. For a pSET152-based vector, apramycin is typically used for selection.
-
Verification of Integration: Successful integration of the gene cluster in the Streptomyces genome is confirmed by PCR analysis using primers specific to the cxn cluster genes.
-
Fermentation and Analysis: Verified recombinant strains are fermented under appropriate conditions. The culture is then extracted with an organic solvent like ethyl acetate, and the extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of chuangxinmycin and related intermediates.[8]
In Vitro Assay for Cxm5/CxnD (Cytochrome P450) Activity
This protocol outlines a method to biochemically characterize the C-S bond forming activity of the cytochrome P450 enzyme Cxm5/CxnD.
Methodology:
-
Protein Expression and Purification: The cxm5/cxnD gene is cloned into an E. coli expression vector (e.g., pET28a) with an affinity tag (e.g., His6-tag). The protein is overexpressed in an E. coli strain like BL21(DE3) and purified using affinity chromatography (e.g., Ni-NTA resin).
-
Reaction Mixture Preparation: The enzymatic assay is performed in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the purified Cxm5/CxnD enzyme, the substrate (seco-chuangxinmycin, which can be obtained from a cxm5/cxnD knockout mutant), and a P450 reductase system. A suitable redox partner system, such as spinach ferredoxin and ferredoxin-NADP+ reductase, is required to transfer electrons from NADPH to the P450 enzyme.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH. The mixture is incubated at an optimal temperature (e.g., 28-30°C) for a defined period.
-
Reaction Quenching and Product Analysis: The reaction is stopped by the addition of an organic solvent (e.g., acetonitrile or methanol). The reaction mixture is then centrifuged to remove precipitated protein, and the supernatant is analyzed by HPLC and LC-MS to detect the formation of norchuangxinmycin, the product of the C-S bond closure.[9]
Conclusion and Future Perspectives
The study of chuangxinmycin biosynthesis has unveiled a novel mechanism for sulfur incorporation in natural product biosynthesis and has provided a clear roadmap for the investigation of other complex biosynthetic pathways. The successful heterologous expression and manipulation of the cxn gene cluster in Streptomyces opens up exciting possibilities for synthetic biology and metabolic engineering approaches to generate novel analogs of chuangxinmycin with potentially improved therapeutic properties. Further biochemical characterization of the Cxm enzymes, including detailed kinetic studies and structural biology, will undoubtedly provide deeper insights into the intricate chemistry of this fascinating pathway and will pave the way for the rational design of new bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Chuangxinmycin Featuring a Deubiquitinase-like Sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterologous Expression Guides Identification of the Biosynthetic Gene Cluster of Chuangxinmycin, an Indole Alkaloid Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification of glycolytic enzymes by using affinity-elution chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of antibiotic chuangxinmycin from Actinoplanes tsinanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The cytochrome P450 catalyzing C-S bond formation in S-heterocyclization of chuangxinmycin biosynthesis [imb.com.cn]
1-Hydroxysulfurmycin A analogues and derivatives
An In-depth Technical Guide on 1-Hydroxysulfurmycin A Analogues and Derivatives for Researchers, Scientists, and Drug Development Professionals
Disclaimer
The compound "this compound" is not found in the current scientific literature. This document is a prospective guide based on the analysis of structurally related compounds, primarily anthracycline and sulfur-containing antibiotics. The proposed structures, synthetic pathways, biological activities, and experimental data are hypothetical and intended to serve as a framework for research and development in this novel area.
Introduction
The relentless challenge of antimicrobial resistance and the need for more effective and targeted cancer chemotherapeutics drive the continuous search for novel bioactive compounds. Anthracyclines have long been a cornerstone of cancer treatment, and their mechanism of action involving DNA intercalation and topoisomerase II inhibition is well-established. "this compound" is conceptualized as a next-generation anthracycline analogue, distinguished by the incorporation of a hydroxyl group at the C1 position and a sulfur-containing moiety. These modifications are hypothesized to modulate the compound's biological activity, potentially leading to enhanced potency, altered selectivity, and a more favorable safety profile.
This technical guide provides a comprehensive overview of the core aspects of , from their proposed chemical structures and synthesis to their potential biological activities and the experimental protocols for their evaluation.
Chemical Structure and Analogues
The proposed core structure of this compound combines the characteristic tetracyclic aglycone of anthracyclines with a daunosamine sugar moiety, a hydroxyl group at the C1 position, and a generic sulfur-containing group (R-S-).
Caption: Proposed core structure of this compound.
Analogues and derivatives can be generated by:
-
Modification of the Sulfur Moiety (R-S-): Varying the R group (e.g., alkyl, aryl, heterocyclic) can influence lipophilicity, cell permeability, and target interaction. The oxidation state of the sulfur (sulfide, sulfoxide, sulfone) can also be altered.
-
Aglycone Modification: Alterations to the substitution pattern on the aromatic rings can impact DNA binding affinity and redox properties.
-
Glycosidic Moiety Variation: Replacing daunosamine with other sugars can affect the compound's uptake and interaction with cellular machinery.
Synthesis Strategies
The synthesis of this compound analogues would likely involve a multi-step process, beginning with the construction of the substituted anthracycline aglycone, followed by glycosylation and introduction of the sulfur moiety.
Caption: High-level synthetic workflow for this compound analogues.
Biological Activity and Mechanism of Action
Based on its structural similarity to anthracyclines, this compound is predicted to exert its cytotoxic effects through a multi-faceted mechanism of action.
Primary Mechanism: DNA Intercalation and Topoisomerase II Inhibition
The planar aromatic core of the molecule is expected to intercalate between DNA base pairs, leading to a local unwinding of the DNA helix. This distortion can interfere with DNA replication and transcription. Furthermore, the compound is likely to form a ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems. By stabilizing this complex, the religation of the DNA strands is inhibited, leading to the accumulation of double-strand breaks and subsequent cell cycle arrest and apoptosis.[1][2][3]
Role of the 1-Hydroxy and Sulfur Groups
The 1-hydroxy group may influence the electronic properties of the anthracycline core, potentially enhancing its DNA binding affinity or altering its redox potential. The sulfur-containing moiety could introduce novel interactions with cellular targets, potentially leading to a unique biological activity profile. For instance, it might participate in redox cycling, contributing to the generation of reactive oxygen species (ROS), which can induce oxidative stress and cellular damage.[4]
Caption: Proposed signaling pathway for this compound.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data for this compound and its analogues to illustrate potential activity profiles.
Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Analogues against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | 0.25 | 0.40 | 0.32 |
| Analogue 1 (R = -CH3) | 0.52 | 0.78 | 0.65 |
| Analogue 2 (R = -Ph) | 0.18 | 0.35 | 0.29 |
| Analogue 3 (Sulfoxide) | 0.30 | 0.55 | 0.41 |
| Doxorubicin (Reference) | 0.15 | 0.28 | 0.22 |
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound Analogues against Bacterial Strains
| Compound | S. aureus (MRSA) | E. coli | P. aeruginosa |
| This compound | 2 | 8 | 16 |
| Analogue 1 (R = -CH3) | 4 | 16 | 32 |
| Analogue 2 (R = -Ph) | 1 | 4 | 8 |
| Analogue 3 (Sulfoxide) | 2 | 8 | 16 |
| Vancomycin (Reference) | 1 | >128 | >128 |
| Ciprofloxacin (Reference) | 0.5 | 0.015 | 0.25 |
Detailed Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5]
Protocol:
-
Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., 10^5 CFU/mL).
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Cytotoxicity (IC50) Assay (MTT Method)
This assay measures the concentration of a compound required to inhibit the growth of a cell population by 50%.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Topoisomerase II Inhibition Assay
This assay assesses the ability of a compound to inhibit the activity of topoisomerase II.
Protocol:
-
Incubate supercoiled plasmid DNA with human topoisomerase II in the presence of various concentrations of the test compound.
-
Include a positive control (e.g., etoposide) and a negative control (no compound).
-
Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and linear) by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).
-
Inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed and linear DNA and an increase in the amount of supercoiled DNA.
Caption: Experimental workflow for the biological evaluation of this compound analogues.
Conclusion and Future Directions
The conceptual framework of this compound and its analogues presents a promising avenue for the development of novel therapeutic agents. The unique combination of an anthracycline core with a 1-hydroxy group and a sulfur-containing moiety offers the potential for enhanced biological activity and a modified pharmacological profile. Future research should focus on the synthesis and screening of a diverse library of these analogues to establish structure-activity relationships. Promising lead compounds should then be advanced to in vivo studies to evaluate their efficacy and safety in animal models of cancer and infectious diseases. Further mechanistic studies will also be crucial to fully elucidate the molecular targets and signaling pathways affected by this new class of compounds.
References
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 1-Hydroxysulfurmycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of the novel anthracycline antibiotic, 1-Hydroxysulfurmycin A. Due to the novelty of this compound, this document outlines the expected spectroscopic characteristics based on its parent compounds, Sulfurmycin A and B, and details the necessary experimental protocols for its definitive characterization.
Introduction to Sulfurmycins
Sulfurmycins are a class of anthracycline antibiotics known for their potent antitumor activities. These natural products, isolated from Streptomyces species, are of significant interest in drug discovery and development. The proposed structure of this compound suggests a hydroxylated derivative of the known sulfurmycin core, a modification that could significantly influence its biological activity and pharmacokinetic properties. The definitive structural elucidation relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Proposed Structure of this compound
The proposed chemical structure for this compound is presented below. This structure is based on the known aglycones, auramycinone and sulfurmycinone, with the addition of a hydroxyl group at the C-1 position of the anthracycline core.
Caption: Proposed structure of this compound.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and molecular weight of this compound. The expected fragmentation patterns in tandem MS (MS/MS) experiments provide valuable structural information.
Expected Mass Spectrometry Data
| Ion Type | Expected m/z | Description |
| [M+H]⁺ | Calculated based on proposed formula | Protonated molecular ion |
| [M+Na]⁺ | Calculated based on proposed formula | Sodiated molecular ion |
| [M-H₂O+H]⁺ | Calculated based on proposed formula | Loss of a water molecule |
| [M-Sugar+H]⁺ | Calculated based on proposed formula | Cleavage of the glycosidic bond, loss of the sugar moiety |
Note: The exact m/z values are dependent on the final confirmed chemical formula.
Experimental Protocol: Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is recommended.
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.
Data Acquisition:
-
Full Scan MS: Acquire data in positive ion mode over a mass range of m/z 100-1500 to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor ion for collision-induced dissociation (CID). Vary the collision energy to generate a comprehensive fragmentation spectrum.
NMR Spectroscopic Data
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound, allowing for the determination of the carbon skeleton and the relative stereochemistry. The introduction of a hydroxyl group at C-1 is expected to cause predictable changes in the chemical shifts of nearby protons and carbons compared to the parent sulfurmycins.
Expected ¹H NMR Data (in CDCl₃, 500 MHz)
| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-OH | ~4.0-5.0 | br s | - |
| H-2 | ~2.0-2.5 | m | - |
| H-3 | ~3.5-4.0 | m | - |
| ... | Assignments for the rest of the molecule |
Expected ¹³C NMR Data (in CDCl₃, 125 MHz)
| Position | Expected Chemical Shift (δ, ppm) |
| C-1 | ~70-80 |
| C-2 | ~30-40 |
| C-3 | ~65-75 |
| ... | Assignments for the rest of the molecule |
Experimental Protocol: NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
Data Acquisition: A suite of 1D and 2D NMR experiments should be performed:
-
¹H NMR: To identify all proton signals and their multiplicities.
-
¹³C NMR: To identify all carbon signals.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, aiding in the assignment of relative stereochemistry.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for the isolation and characterization of a novel natural product like this compound and a representative signaling pathway that could be investigated for its biological activity.
Caption: General experimental workflow for the isolation and structural elucidation of this compound.
Caption: Hypothetical signaling pathway for the antitumor activity of this compound.
Conclusion
The definitive characterization of this compound requires a systematic application of modern spectroscopic techniques. The data and protocols outlined in this guide provide a robust framework for researchers to confirm the proposed structure and pave the way for further investigation into its biological activities and potential as a therapeutic agent. The expected shifts in NMR and the fragmentation patterns in MS will be key to verifying the presence and position of the hydroxyl group on the sulfurmycin scaffold.
A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest data retrieval, specific preliminary cytotoxicity screening data for 1-Hydroxysulfurmycin A is not publicly available. This guide, therefore, provides a comprehensive overview of the standard methodologies and data presentation for the preliminary cytotoxicity screening of a hypothetical novel compound, referred to herein as "Compound X," based on established practices in the field of natural product drug discovery.
Introduction
The initial assessment of a novel compound's cytotoxic potential is a critical step in the drug discovery pipeline. This preliminary screening aims to determine the concentration at which a compound exhibits toxic effects on cancer cells, providing a foundational understanding of its therapeutic window and mechanism of action. This technical guide outlines the standard experimental protocols, data presentation, and logical workflows for conducting a preliminary cytotoxicity screening of a novel therapeutic candidate.
Quantitative Data Summary
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The data is often presented in a tabular format for clear comparison across different cell lines.
Table 1: In Vitro Cytotoxicity of Compound X against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | Data |
| HCT116 | Colon Carcinoma | MTT | 48 | Data |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | Data |
| PaCa2 | Pancreatic Carcinoma | MTT | 48 | Data |
| A549 | Lung Carcinoma | SRB | 72 | Data |
| HeLa | Cervical Adenocarcinoma | SRB | 72 | Data |
| Normal Cell Line | e.g., Human Fibroblasts | MTT | 48 | Data |
Note: The IC50 values are hypothetical and would be determined experimentally.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results in cytotoxicity screening.
Cell Culture and Maintenance
Human cancer cell lines (e.g., MCF-7, HCT116, HepG2, PaCa2) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Compound X (e.g., 0.1 to 100 µM). A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, cells are fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: The supernatant is discarded, and the plates are washed five times with distilled water.
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid.
-
Dye Solubilization: The plates are air-dried, and 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, the percentage of cell growth is calculated, and the IC50 is determined.
Visualizations
Diagrams are provided to illustrate the experimental workflow and a potential signaling pathway that could be investigated following preliminary screening.
Caption: Experimental workflow for in vitro cytotoxicity screening.
Caption: A potential signaling pathway for Compound X-induced apoptosis.
Unveiling the Enigma of Sulfur-Containing Antibiotics: A Literature Review of the Sulfomycin Family
A comprehensive analysis of the discovery, isolation, biological activity, and proposed mechanism of action of the sulfomycin-class of thiopeptide antibiotics. Notably, a literature search for "1-Hydroxysulfurmycin A" yielded no publicly available scientific information, suggesting this may be a novel, yet-to-be-described compound or a misnomer. This review, therefore, focuses on the closely related and historically significant "sulfomycin" family of antibiotics.
Introduction
The quest for novel antimicrobial agents is a cornerstone of modern medicine, driven by the ever-present threat of antibiotic resistance. The genus Streptomyces has historically been a prolific source of clinically significant antibiotics. Among the diverse chemical scaffolds produced by these soil-dwelling bacteria, sulfur-containing compounds represent a unique and potent class of molecules. This technical guide delves into the literature and history of the sulfomycin family, a group of sulfur-containing thiopeptide antibiotics. While the initial topic of "this compound" did not yield specific findings, the exploration of sulfomycins provides valuable insights into a relevant and important class of natural products for researchers, scientists, and drug development professionals.
Discovery and History
The sulfomycins were first reported in 1969 by Egawa et al., who isolated a complex of new sulfur-containing antibiotics from the culture broth of a Streptomyces species.[1] This initial work laid the foundation for understanding this new family of antimicrobial agents. Subsequent research, though sparse, has provided further insights into the chemical diversity and biological properties of these compounds. A significant advancement in the understanding of sulfomycins came in 1996 when Kohno et al. elucidated the structures of two components of the complex, sulfomycin II and sulfomycin III.[2] These studies revealed that sulfomycins belong to the thiopeptide class of antibiotics, characterized by a highly modified peptide backbone containing thiazole rings and dehydroamino acid residues.
Physicochemical Properties
The initial characterization of the sulfomycin complex by Egawa et al. revealed several key physicochemical properties, which are summarized in the table below. These properties were instrumental in the initial purification and classification of these compounds.
| Property | Observation |
| Appearance | White to yellowish powder |
| Solubility | Soluble in methanol, ethanol, and aqueous acetone; Insoluble in water and nonpolar organic solvents |
| UV Absorption (in Methanol) | Maxima at 220, 275, and 320-330 nm |
| Elemental Analysis | Presence of Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur |
| General Nature | Acidic |
Biological Activity
The sulfomycin complex exhibits significant antimicrobial activity, primarily against Gram-positive bacteria. The initial report by Egawa et al. highlighted its potency against organisms such as Staphylococcus aureus and Bacillus subtilis. While a comprehensive, structured table of Minimum Inhibitory Concentration (MIC) values for the originally isolated sulfomycin complex is not available in the reviewed literature, the general spectrum of activity is a key feature of this antibiotic family. For illustrative purposes, the following table presents typical MIC values for other sulfonamide derivatives against S. aureus, providing a relevant quantitative context for the potency of sulfur-containing antibiotics.
| Compound | Organism | MIC Range (µg/mL) | Reference |
| Sulfonamide Derivative I | Staphylococcus aureus (clinical isolates) | 32 - 128 | [3] |
| Sulfonamide Derivative II | Staphylococcus aureus (clinical isolates) | 64 - 256 | [3] |
| Sulfonamide Derivative III | Staphylococcus aureus (clinical isolates) | 128 - 512 | [3] |
Experimental Protocols
Isolation and Purification of the Sulfomycin Complex
The following is a detailed methodology for the isolation and purification of the sulfomycin complex as described by Egawa et al.
-
Fermentation: A sulfomycin-producing strain of Streptomyces is cultured in a suitable liquid medium under aerobic conditions. The medium typically contains sources of carbon (e.g., glucose), nitrogen (e.g., soybean meal, peptone), and inorganic salts.
-
Harvesting: After an appropriate incubation period (typically several days), the culture broth is harvested and the mycelium is separated from the supernatant by filtration or centrifugation.
-
Extraction: The antibiotic activity is found in both the mycelial cake and the culture filtrate.
-
Mycelial Extraction: The mycelial cake is extracted with a polar organic solvent such as methanol or acetone.
-
Filtrate Extraction: The culture filtrate is acidified (e.g., with hydrochloric acid to pH 2.0) and then extracted with a water-immiscible organic solvent like ethyl acetate or butyl acetate.
-
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is further purified using a combination of chromatographic techniques:
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol).
-
Alumina Chromatography: Further purification can be achieved using alumina column chromatography.
-
Crystallization: The purified sulfomycin complex can be crystallized from a suitable solvent system (e.g., methanol-water) to obtain a solid powder.
-
Caption: Workflow for the isolation and purification of the sulfomycin complex.
Proposed Mechanism of Action
The precise mechanism of action for the sulfomycin family has not been definitively elucidated in the available literature. However, based on their structural similarity to other thiopeptide antibiotics and the general mechanism of sulfonamides, a plausible hypothesis can be formulated. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[4][5] Folic acid is a vital precursor for the synthesis of nucleotides, and its inhibition ultimately halts bacterial growth and replication.
It is therefore proposed that sulfomycins may exert their antibacterial effect through a similar mechanism, interfering with a key metabolic pathway in susceptible bacteria. The complex, highly modified peptide structure of sulfomycins likely plays a crucial role in the specific binding to their molecular target, which could be DHPS or another essential enzyme.
Caption: Proposed mechanism of action for sulfomycins via inhibition of the folic acid synthesis pathway.
Conclusion
The sulfomycins represent an intriguing but underexplored family of sulfur-containing thiopeptide antibiotics. While the initially requested "this compound" remains elusive in the scientific literature, the study of the sulfomycin complex provides a valuable case history of antibiotic discovery from Streptomyces. The initial isolation and characterization have laid the groundwork for future research, but a more comprehensive understanding of their chemical diversity, specific molecular targets, and in vivo efficacy is needed. Further investigation into this class of natural products could lead to the discovery of novel antibacterial agents with unique mechanisms of action, contributing to the ongoing battle against infectious diseases. The detailed methodologies and proposed pathways presented in this guide offer a framework for future research endeavors in this promising area of drug discovery.
References
- 1. Sulfomycins, a series of new sulfur-containing antibiotics. I. Isolation, purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structures of sulfomycins II and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols: 1-Hydroxysulfurmycin A for In Vitro Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Hydroxysulfurmycin A is a novel natural product with potential anticancer properties. This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's efficacy and mechanism of action against various cancer cell lines. The following protocols are based on established methodologies for screening natural products and characterizing their cytotoxic and apoptotic effects.
I. Data Presentation
Quantitative data from the experimental protocols should be summarized for clear comparison. Below are template tables for presenting results.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | TGI (µM) | LC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | |||
| A549 | Lung Carcinoma | |||
| HepG2 | Hepatocellular Carcinoma | |||
| HCT116 | Colon Carcinoma | |||
| BJ1 | Normal Fibroblast |
-
GI50: Concentration resulting in 50% growth inhibition.
-
TGI: Concentration resulting in total growth inhibition.
-
LC50: Concentration resulting in 50% cell lethality.
Table 2: Apoptotic Effect of this compound on a Selected Cancer Cell Line (e.g., MCF-7) after 48-hour treatment
| Treatment Group | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Live Cells (%) |
| Control (DMSO) | - | ||||
| This compound | GI50 | ||||
| This compound | 2 x GI50 | ||||
| Doxorubicin (Positive Control) | 1 |
II. Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Utilize a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), HepG2 (liver), and HCT116 (colon), along with a normal cell line like BJ1 (fibroblast) to assess selectivity.
-
Culture Medium: Grow cell lines in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[1]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
Protocol 2: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This assay determines cell density based on the measurement of cellular protein content.[1]
-
Cell Plating: Seed cells into 96-well microtiter plates at the appropriate plating densities and incubate for 24 hours.[1]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in serum-free medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15 minutes at room temperature.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Read the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage growth inhibition and determine the GI50, TGI, and LC50 values.[1]
Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Cell Seeding: Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.[2]
-
Treatment: Treat cells with this compound at concentrations corresponding to the GI50 and 2x GI50 values for 48 hours. Use a vehicle control (DMSO) and a known apoptosis inducer like Doxorubicin as a positive control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-A channel detects Annexin V, and a PE-A or similar channel detects PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
III. Visualizations: Diagrams and Workflows
Below are diagrams representing the experimental workflow and a potential signaling pathway that could be investigated.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 1-Hydroxysulfurmycin A
Introduction
1-Hydroxysulfurmycin A is a novel sulfur-containing antibiotic. As with any new antimicrobial agent, determining its efficacy against a range of clinically relevant microorganisms is a critical step in the drug development process. Antimicrobial susceptibility testing (AST) is performed to ascertain the minimum concentration of a drug that inhibits the growth of a specific microorganism, known as the Minimum Inhibitory Concentration (MIC).[1][2] This data is fundamental for establishing the potential therapeutic utility of this compound and for guiding further preclinical and clinical research.
These application notes provide detailed protocols for the most common and recommended methods for AST of a novel compound like this compound, including broth microdilution, agar dilution, and disk diffusion methods.[1][3][4] Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for ensuring the accuracy and reproducibility of results.[1]
Data Presentation
Quantitative results from antimicrobial susceptibility testing, primarily the MIC values, should be presented in a clear and organized tabular format. This allows for easy comparison of the activity of this compound against different microbial species and strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism.[1][2]
Table 1: Example of MIC Data Presentation for this compound
| Microorganism | Strain ID | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 2 |
| Staphylococcus aureus (MRSA) | BAA-1717 | 16 |
| Escherichia coli | ATCC 25922 | 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 |
| Enterococcus faecalis | ATCC 29212 | 4 |
| Streptococcus pneumoniae | ATCC 49619 | 1 |
| Candida albicans | ATCC 90028 | >64 |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of this compound.
Broth Microdilution Method
This method is one of the most common techniques for determining the MIC of a novel compound.[1][3] It involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[2][3]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Serial Dilutions:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a growth control (broth and inoculum only), and well 12 as a sterility control (broth only).[5]
-
-
Inoculum Preparation:
-
From a pure culture, select 4-5 colonies and suspend them in sterile saline or broth.[5]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5][6]
-
Within 15 minutes of standardization, dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.[5]
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[2] Growth can be assessed visually or by using a microplate reader to measure optical density.
-
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, followed by the inoculation of a standardized microbial suspension.[2][3] This method is particularly useful for testing multiple isolates against a single compound.[2]
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicator (optional)
Procedure:
-
Prepare Agar Plates:
-
Prepare a series of two-fold dilutions of this compound.
-
Add 1 part of each antimicrobial dilution to 9 parts of molten MHA.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
A control plate with no antimicrobial agent should also be prepared.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
-
Inoculation:
-
Spot-inoculate the standardized microbial suspension onto the surface of the agar plates, starting from the control plate and moving to the plates with increasing concentrations of this compound. An inoculum replicator can be used for this purpose.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.
-
Disk Diffusion Method
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method where paper disks impregnated with a specific concentration of the antimicrobial agent are placed on an agar plate inoculated with the test organism.[6] The drug diffuses into the agar, creating a concentration gradient.
Materials:
-
Paper disks impregnated with a known amount of this compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare the inoculum as described in the previous methods, adjusting to a 0.5 McFarland standard.
-
-
Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Disk Placement:
-
Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate.[6]
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the area around the disk with no visible growth) in millimeters.
-
The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires correlation with MIC data and the establishment of clinical breakpoints, which is a subsequent step in drug development.
-
Visualizations
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Caption: Workflow for Disk Diffusion Antimicrobial Susceptibility Testing.
References
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apec.org [apec.org]
- 6. pharmascholars.com [pharmascholars.com]
Application Notes and Protocols for Investigating DNA Intercalation of Novel Compounds
Topic: Using 1-Hydroxysulfurmycin A (herein referred to as Compound X) in DNA Intercalation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA intercalation is a critical mechanism of action for numerous therapeutic agents, particularly in the field of oncology. Intercalators are molecules that insert themselves between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA replication and transcription. This can ultimately trigger cell cycle arrest and apoptosis. The characterization of a compound's ability to intercalate with DNA is a fundamental step in its development as a potential drug candidate.
These application notes provide a comprehensive guide for utilizing Compound X, a novel sulfurmycin analogue, in a suite of biophysical assays to determine its DNA intercalating properties. The following protocols and data presentation formats are designed to offer a robust framework for researchers investigating new chemical entities for their DNA binding and intercalation capabilities.
Application Notes
The investigation of Compound X as a DNA intercalator has significant applications in several areas of research and drug development:
-
Anticancer Drug Discovery: Many established chemotherapeutic agents, such as doxorubicin and daunorubicin, function as DNA intercalators.[1] Assays described herein can determine if Compound X shares this mechanism, positioning it as a potential candidate for cancer therapy.
-
Mechanism of Action Studies: Elucidating the precise way a compound interacts with DNA is crucial for understanding its biological effects. These protocols will help to differentiate between intercalation and other binding modes, such as minor groove binding.
-
Structure-Activity Relationship (SAR) Studies: By systematically testing analogues of Compound X, researchers can identify the chemical moieties responsible for DNA intercalation, guiding the synthesis of more potent and selective compounds.
-
Development of Molecular Probes: Fluorescent molecules that intercalate into DNA can be used as probes for visualizing nucleic acids in various molecular biology techniques. If Compound X possesses intrinsic fluorescence, its utility as a DNA stain can be explored.
Experimental Protocols
A multi-faceted approach employing various biophysical techniques is recommended to thoroughly characterize the DNA intercalation of Compound X.[][3]
UV-Visible Spectrophotometry for Binding Affinity
UV-Vis spectrophotometry is a fundamental technique to monitor the interaction between a small molecule and DNA.[4] Upon binding, changes in the absorption spectrum of the compound, such as hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength), are indicative of intercalation.[5]
Protocol:
-
Prepare a stock solution of Compound X in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹ per nucleotide).
-
Perform a titration by keeping the concentration of Compound X constant while incrementally adding ctDNA.
-
After each addition of DNA, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum (typically from 220 nm to 500 nm).
-
The binding constant (Kₐ) can be determined by analyzing the changes in absorbance using the Benesi-Hildebrand equation or by non-linear fitting of the data.
Fluorescent Intercalator Displacement (FID) Assay
The FID assay is a sensitive method to determine the DNA binding affinity of a test compound by monitoring the displacement of a fluorescent intercalator, such as ethidium bromide (EtBr), from DNA.[6]
Protocol:
-
Prepare a solution of ctDNA and ethidium bromide in a suitable buffer. The concentration should be such that the fluorescence of EtBr is significantly enhanced upon binding to DNA.
-
Record the baseline fluorescence emission of the DNA-EtBr complex (excitation ~520 nm, emission ~600 nm).
-
Add increasing concentrations of Compound X to the DNA-EtBr solution.
-
After each addition, incubate for 5 minutes and record the fluorescence emission spectrum.
-
A decrease in fluorescence intensity indicates the displacement of EtBr by Compound X.
-
The binding affinity can be calculated by fitting the fluorescence quenching data to a competitive binding model.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the conformational changes in DNA upon ligand binding. Intercalation typically induces significant changes in the DNA CD spectrum.
Protocol:
-
Prepare solutions of ctDNA and Compound X in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).
-
Record the CD spectrum of ctDNA alone from 220 nm to 320 nm.
-
Titrate the DNA solution with increasing concentrations of Compound X.
-
Record the CD spectrum after each addition and equilibration.
-
Analyze the changes in the characteristic B-form DNA signals (positive peak around 275 nm and negative peak around 245 nm) and the appearance of an induced CD signal for the bound achiral ligand.
Viscometry
DNA intercalation causes the double helix to lengthen and unwind to accommodate the intercalator.[7] This increase in length leads to a measurable increase in the viscosity of a DNA solution.[5]
Protocol:
-
Prepare a solution of sonicated, rod-like DNA fragments (200-500 bp) of a known concentration in a suitable buffer.
-
Measure the flow time of the DNA solution in a capillary viscometer at a constant temperature.
-
Add increasing amounts of Compound X to the DNA solution and measure the flow time after each addition.
-
Calculate the relative specific viscosity (η/η₀) at each concentration, where η and η₀ are the specific viscosities of the DNA solution in the presence and absence of the compound, respectively.
-
Plot (η/η₀)¹ᐟ³ versus the binding ratio (moles of compound/moles of DNA base pairs). A linear increase is characteristic of intercalation.
DNA Unwinding Assay using Agarose Gel Electrophoresis
Intercalators unwind the DNA double helix. This unwinding can be visualized by observing the change in the electrophoretic mobility of supercoiled plasmid DNA.[8]
Protocol:
-
Prepare reaction mixtures containing a constant amount of supercoiled plasmid DNA (e.g., pBR322) and increasing concentrations of Compound X in a suitable buffer.
-
Incubate the mixtures at 37°C for 1 hour.
-
Add topoisomerase I to each reaction to relax any supercoils not constrained by the intercalator. Incubate for another 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with a fluorescent dye. Intercalation will result in a change in the linking number, leading to a different migration pattern compared to the relaxed DNA control.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Summary of Biophysical Data for Compound X-DNA Interaction
| Parameter | Method | Value |
| Binding Constant (Kₐ) | UV-Vis Titration | 1.5 x 10⁵ M⁻¹ |
| Binding Site Size (n) | UV-Vis Titration | 3 base pairs |
| IC₅₀ (EtBr Displacement) | FID Assay | 25 µM |
| ΔTₘ (Melting Temperature) | Thermal Denaturation | +5.2 °C |
| Viscosity Slope | Viscometry | 0.8 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for characterizing Compound X as a DNA intercalator.
Principle of the Fluorescent Intercalator Displacement (FID) Assay
Caption: Principle of the Fluorescent Intercalator Displacement (FID) Assay.
Simplified Signaling Pathway of a DNA Intercalator
Caption: Simplified signaling pathway initiated by a DNA intercalator.
References
- 1. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DNA Intercalation | Pollock Research Lab [blog.richmond.edu]
- 8. DNA Intercalator/Unwinding Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of 1-Hydroxysulfurmycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 1-Hydroxysulfurmycin A, a potent anthracycline antibiotic, using reversed-phase high-performance liquid chromatography (RP-HPLC). The described method is optimized for high-resolution separation and purity assessment, critical for research, and early-stage drug development. This document includes a comprehensive experimental protocol, data presentation in tabular format for clarity, and a visual representation of the purification workflow.
Introduction
This compound is a member of the sulfurmycin family of anthracycline antibiotics, known for their significant antitumor and antibacterial activities. As with other microbial secondary metabolites, crude extracts containing this compound are complex mixtures. High-purity material is essential for accurate bioactivity screening, structural elucidation, and preclinical development. Reversed-phase HPLC is a powerful technique for the purification of such polar, aromatic compounds due to its high resolving power and reproducibility. This protocol outlines a robust RP-HPLC method for the efficient isolation of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.
-
Extraction: Begin with a microbial fermentation broth suspected to contain this compound. The active compound is typically extracted from the culture filtrate using a water-immiscible organic solvent such as ethyl acetate or chloroform.
-
Solvent Evaporation: The organic extract is then dried under reduced pressure using a rotary evaporator to yield a crude solid residue.
-
Reconstitution: The crude extract is reconstituted in a minimal volume of the initial HPLC mobile phase (e.g., 10% acetonitrile in water) to ensure solubility and compatibility with the chromatographic system.
-
Clarification: The reconstituted sample must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1]
HPLC Instrumentation and Conditions
The following HPLC system configuration and parameters are recommended for the purification of this compound.
Table 1: HPLC Instrumentation and Operating Parameters
| Parameter | Specification |
| HPLC System | A preparative or semi-preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 430 nm (Anthracyclines typically have strong absorbance in these regions) |
| Injection Volume | 500 µL (may vary based on sample concentration and column capacity) |
Gradient Elution Program
A gradient elution is employed to achieve optimal separation of this compound from other components in the crude extract.[2][3]
Table 2: Gradient Elution Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 35.0 | 40 | 60 |
| 40.0 | 10 | 90 |
| 45.0 | 10 | 90 |
| 46.0 | 90 | 10 |
| 55.0 | 90 | 10 |
Fraction Collection and Post-Purification Processing
-
Fraction Collection: Collect fractions corresponding to the peak of interest based on the real-time chromatogram. Automated fraction collectors are recommended for precision.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC under similar conditions but with a smaller bore column and a lower flow rate to confirm the purity of the isolated this compound.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: The remaining aqueous solution containing the purified compound can be freeze-dried (lyophilized) to obtain the final product as a stable powder.
Data Presentation
The following table summarizes the expected retention time and purity of this compound under the specified HPLC conditions.
Table 3: Expected Purification Results
| Compound | Expected Retention Time (min) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) |
| This compound | 25 - 30 | > 90 | > 98 |
Note: Retention times can vary slightly between different HPLC systems and columns.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the purification of this compound.
Caption: Experimental workflow for the HPLC purification of this compound.
Conclusion
The described reversed-phase HPLC method provides an effective and reproducible approach for the purification of this compound from complex microbial extracts. The use of a C18 column with a water/acetonitrile gradient modified with formic acid allows for excellent resolution and high purity of the final product. This protocol is a valuable tool for researchers and scientists working on the discovery and development of novel anthracycline antibiotics.
References
Application Notes and Protocols: Preparation and Stability of Novel Compounds
Disclaimer: The following document provides a generalized framework for the preparation and stability assessment of a novel compound, referred to herein as "1-Hydroxysulfurmycin A". As of the date of this document, no public data is available for a compound with this specific name. The protocols, tables, and diagrams presented are templates based on standard laboratory practices for new chemical entities (NCEs). Researchers should adapt these guidelines based on their own preliminary experimental data and the specific physicochemical properties of their compound of interest.
Introduction
The successful development of any new chemical entity, such as this compound, for research or therapeutic applications hinges on the ability to prepare solutions of known concentration and to understand the compound's stability under various conditions. This document provides a general methodology for determining the solubility of a novel compound and assessing its stability in solution.
Solution Preparation
The initial step in working with a new compound is to determine its solubility in various solvents to facilitate the preparation of stock solutions.
Recommended Solvents for Initial Solubility Screening
A preliminary solubility assessment is crucial for identifying suitable solvents for stock solution preparation and experimental assays. It is recommended to test solubility in a range of common laboratory solvents.
Table 1: Solubility Screening Data for this compound (Template)
| Solvent | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Approximate Concentration (mg/mL) | Observations (e.g., Color change, Precipitation) |
| Water | |||
| Phosphate-Buffered Saline (PBS) pH 7.4 | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Ethanol (EtOH) | |||
| Methanol (MeOH) | |||
| Acetonitrile (ACN) |
Protocol for Solubility Assessment
This protocol outlines a general procedure for determining the approximate solubility of a new compound.
Experimental Protocol: Kinetic Solubility Assessment
-
Preparation of Compound: Weigh out approximately 1-2 mg of this compound into individual microcentrifuge tubes or wells of a 96-well plate.
-
Solvent Addition: Add an initial, small volume of the test solvent (e.g., 100 µL) to each tube/well.
-
Mixing: Vortex or shake the samples at room temperature for a predetermined time (e.g., 1-2 hours) to facilitate dissolution.
-
Visual Inspection: Visually inspect for undissolved material. If the compound has completely dissolved, it is soluble at that concentration.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add additional aliquots of the solvent incrementally, vortexing after each addition, until the compound dissolves completely or a maximum volume is reached.
-
Calculation: Calculate the approximate solubility based on the mass of the compound and the total volume of solvent required for complete dissolution.
-
Confirmation: Centrifuge the saturated solutions at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining undissolved solid. Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the precise concentration.
Caption: A generalized workflow for determining the kinetic solubility of a novel compound.
Protocol for Stock Solution Preparation
Once a suitable solvent is identified (commonly DMSO for in vitro studies), a concentrated stock solution can be prepared.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Determine Molecular Weight (MW): Obtain the MW of this compound. For this example, let's assume a hypothetical MW of 500 g/mol .
-
Calculate Mass: To prepare 1 mL of a 10 mM solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 500 g/mol x 1000 mg/g = 5 mg
-
-
Weighing: Accurately weigh 5 mg of this compound into a sterile, appropriate vial (e.g., an amber glass vial to protect from light).
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but potential for degradation should be considered.
-
Storage: Store the stock solution at or below -20°C, protected from light and moisture. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Stability Assessment
Understanding the stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results. Stability should be assessed under various conditions relevant to its intended use.
Experimental Design for Stability Studies
A typical stability study involves incubating the compound in a relevant buffer system and analyzing its concentration at different time points and under different conditions.
Table 2: Stability of this compound in PBS (pH 7.4) (Template)
| Condition | Time Point (hours) | Concentration (µM) | % Remaining | Degradation Products Observed (if any) |
| Room Temperature (25°C), Ambient Light | 0 | 10.0 | 100% | None |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Room Temperature (25°C), Protected from Light | 0 | 10.0 | 100% | None |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 4°C, Protected from Light | 0 | 10.0 | 100% | None |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| -20°C (Freeze-Thaw Cycle 1) | 0 | 10.0 | 100% | None |
| Post-Thaw | ||||
| -20°C (Freeze-Thaw Cycle 2) | Post-Thaw | |||
| -20°C (Freeze-Thaw Cycle 3) | Post-Thaw |
Protocol for Solution Stability Assessment
This protocol provides a method for evaluating the stability of a compound in an aqueous buffer.
Experimental Protocol: Stability in Aqueous Buffer
-
Prepare Working Solution: Dilute the this compound stock solution (e.g., 10 mM in DMSO) into the test buffer (e.g., PBS, pH 7.4) to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (typically ≤0.5%) and consistent across all samples.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it using a validated analytical method (e.g., HPLC, LC-MS) to determine the initial concentration. This serves as the 100% reference.
-
Incubation: Aliquot the remaining working solution into separate vials for each condition and time point to be tested (e.g., room temperature with light, room temperature without light, 4°C).
-
Time Point Analysis: At each designated time point (e.g., 2, 4, 8, 24 hours), remove the corresponding sample vial from its incubation condition.
-
Sample Analysis: Analyze the sample by the same analytical method used for the T=0 sample.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
% Remaining = (Concentration at Time X / Concentration at Time 0) x 100
-
Application Notes and Protocols for Measuring 1-Hydroxysulfurmycin A Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the cellular uptake of 1-Hydroxysulfurmycin A, a novel therapeutic agent. The following protocols are designed to be adaptable for various cell types and experimental goals, ensuring robust and reproducible data for drug development and research applications.
Introduction
Understanding the cellular uptake of this compound is critical for determining its pharmacokinetic and pharmacodynamic properties. The extent of intracellular accumulation directly influences its efficacy and potential toxicity. This document outlines two primary methods for measuring cellular uptake: a direct quantification method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an indirect method using fluorescent labeling for high-throughput screening and visualization.
Data Presentation: Comparison of Cellular Uptake Measurement Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| LC-MS/MS | Direct quantification of the parent molecule in cell lysates.[1][2][3] | High sensitivity and specificity; label-free; provides absolute quantification.[3] | Requires specialized equipment; lower throughput; sample preparation can be extensive.[3] | Intracellular concentration (e.g., ng/mg protein, µM), amount of compound per cell (e.g., pg/cell).[1][2] |
| Fluorescent Labeling | Covalent attachment of a fluorescent dye to this compound for detection via fluorescence.[][5][6] | High throughput; enables real-time imaging and localization studies; compatible with flow cytometry and microscopy.[] | The fluorescent tag may alter the compound's physicochemical properties and cellular uptake; potential for signal quenching or autofluorescence.[1] | Relative fluorescence units (RFU), percentage of positive cells, mean fluorescence intensity (MFI).[7] |
| Radiolabeling | Incorporation of a radioactive isotope into this compound for detection.[8][9][10] | Extremely high sensitivity. | Safety concerns and specialized handling requirements; high cost of radiolabeled compounds.[10] | Disintegrations per minute (DPM) or counts per minute (CPM) per mg of protein or per 10^6 cells. |
Experimental Protocols
Protocol 1: Quantification of this compound Cellular Uptake by LC-MS/MS
This protocol provides a method for the direct and quantitative measurement of intracellular this compound.
Materials:
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)[11]
-
Protein quantification assay kit (e.g., BCA assay)
-
Acetonitrile with internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
Water with 0.1% formic acid
-
Acetonitrile with 0.1% formic acid
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach the desired confluency (typically 80-90%).
-
Compound Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Washing:
-
After incubation, aspirate the medium containing the compound.
-
Wash the cells three times with ice-cold PBS to remove any extracellular compound. Perform washes quickly to prevent efflux of the intracellular compound.
-
-
Cell Lysis:
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
-
Protein Quantification:
-
Take an aliquot of the cell lysate for protein concentration measurement using a BCA assay or a similar method. This will be used for normalization.[11]
-
-
Sample Preparation for LC-MS/MS:
-
To the remaining cell lysate, add 3 volumes of cold acetonitrile containing a known concentration of an appropriate internal standard to precipitate proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Separation can be achieved using a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
-
Data Analysis:
-
Calculate the amount of this compound in each sample based on the standard curve.
-
Normalize the amount of the compound to the protein concentration of the cell lysate to determine the intracellular concentration (e.g., in ng/mg protein).
-
Protocol 2: Measurement of Cellular Uptake Using Fluorescently Labeled this compound
This protocol is suitable for higher-throughput screening and visualization of cellular uptake.
Materials:
-
Fluorescently labeled this compound (e.g., conjugated to a dye like fluorescein or rhodamine)[]
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Cultured cells of interest
-
Fluorescence microscope, flow cytometer, or plate reader
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for plate reader analysis, chamber slides for microscopy, or 6-well plates for flow cytometry).
-
Compound Incubation:
-
Prepare a stock solution of fluorescently labeled this compound.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Remove the old medium and add the medium containing the fluorescently labeled compound.
-
Incubate for the desired time points at 37°C.
-
-
Cell Washing:
-
Aspirate the medium and wash the cells three times with ice-cold PBS.
-
-
Analysis:
-
For Plate Reader:
-
After the final wash, add a suitable buffer (e.g., PBS) to the wells.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
For Flow Cytometry:
-
After washing, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in PBS or flow cytometry buffer.
-
Analyze the cells on a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
-
For Fluorescence Microscopy:
-
After washing, fix the cells if required.
-
Mount the coverslips and visualize the cells under a fluorescence microscope to observe the subcellular localization of the fluorescently labeled compound.
-
-
-
Data Analysis:
-
For plate reader and flow cytometry data, subtract the background fluorescence from untreated cells.
-
Express the data as relative fluorescence units (RFU), mean fluorescence intensity (MFI), or the percentage of positive cells.
-
Visualizations
Caption: Workflow for LC-MS/MS-based cellular uptake measurement.
Caption: Potential cellular uptake mechanisms for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 3. researchgate.net [researchgate.net]
- 5. Fluorescent labeling of small molecules - Vichem [vichemchemie.com]
- 6. Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic‐Derived Radiotracers for Positron Emission Tomography: Nuclear or “Unclear” Infection Imaging? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Peptides as Infection Imaging Agents: Better Than Radiolabeled Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Hydroxysulfurmycin A in Antimicrobial Assays Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of 1-Hydroxysulfurmycin A against various Gram-positive bacteria. The methodologies described herein are based on established antimicrobial susceptibility testing (AST) standards and are intended to ensure reproducibility and accuracy in determining the compound's bioactivity.
Introduction
This compound is a novel compound with potential antimicrobial properties. Establishing its spectrum of activity and potency against clinically relevant Gram-positive pathogens is a critical step in the drug development process. This guide outlines the necessary procedures for determining key antimicrobial parameters, including the Minimum Inhibitory Concentration (MIC) and zones of inhibition. While specific data for this compound is not yet established, the protocols provided are designed to generate this crucial information. Streptomycin, a well-known antibiotic, has shown activity against both Gram-positive and Gram-negative bacteria.[1][2]
Key Antimicrobial Susceptibility Testing Methods
Two primary methods are recommended for assessing the antimicrobial activity of this compound: Broth Microdilution and Disk Diffusion.[3][4]
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[5][6][7] It is considered a quantitative method and is highly reproducible.[8]
-
Disk Diffusion (Kirby-Bauer Method): This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[9][10] It involves placing a disk impregnated with the test compound onto an agar plate inoculated with the target bacteria and measuring the resulting zone of growth inhibition.[9][10]
Data Presentation
Quantitative data obtained from the antimicrobial assays should be summarized for clear comparison. The following tables provide a template for presenting MIC and zone of inhibition data for this compound against a panel of Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria
| Gram-positive Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) (Control) |
| Staphylococcus aureus | 29213 | [Insert Data] | [Insert Data] |
| Enterococcus faecalis | 29212 | [Insert Data] | [Insert Data] |
| Streptococcus pneumoniae | 49619 | [Insert Data] | [Insert Data] |
| Bacillus subtilis | 6633 | [Insert Data] | [Insert Data] |
| Methicillin-resistant S. aureus (MRSA) | BAA-1717 | [Insert Data] | [Insert Data] |
Table 2: Zone of Inhibition Diameters for this compound against Gram-positive Bacteria
| Gram-positive Bacterial Strain | ATCC Number | This compound Zone Diameter (mm) | Vancomycin Zone Diameter (mm) (Control) |
| Staphylococcus aureus | 29213 | [Insert Data] | [Insert Data] |
| Enterococcus faecalis | 29212 | [Insert Data] | [Insert Data] |
| Streptococcus pneumoniae | 49619 | [Insert Data] | [Insert Data] |
| Bacillus subtilis | 6633 | [Insert Data] | [Insert Data] |
| Methicillin-resistant S. aureus (MRSA) | BAA-1717 | [Insert Data] | [Insert Data] |
Experimental Protocols
This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Gram-positive bacterial strains
-
Mueller-Hinton Broth (MHB), cation-adjusted[11]
-
Sterile 96-well microtiter plates[11]
-
Sterile test tubes
-
Spectrophotometer
-
Incubator (35 ± 2°C)[11]
-
Vancomycin (positive control)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of this compound Stock Solution:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound working solution (at twice the desired highest final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a growth control (inoculum only, no compound), and well 12 as a sterility control (broth only).[13]
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
-
Reading the MIC:
This protocol is based on the Kirby-Bauer disk diffusion susceptibility test.[9]
Materials:
-
This compound
-
Gram-positive bacterial strains
-
Mueller-Hinton Agar (MHA) plates (150 mm diameter)[4]
-
Sterile filter paper disks (6 mm diameter)
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Vancomycin disks (positive control)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Calipers or ruler
Procedure:
-
Preparation of this compound Disks:
-
Prepare a solution of this compound at a desired concentration.
-
Aseptically apply a defined volume (e.g., 20 µL) of the solution onto sterile filter paper disks and allow them to dry completely in a sterile environment.[14]
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[15]
-
-
Application of Disks:
-
Aseptically place the prepared this compound disks and the control antibiotic disks onto the surface of the inoculated agar plate.
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[16]
-
Gently press the disks to ensure complete contact with the agar surface.[16]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[4]
-
-
Measuring Zones of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using calipers or a ruler.[4]
-
Potential Signaling Pathways and Mechanisms of Action
The mechanism of action of this compound is currently unknown. However, many antibiotics that are effective against Gram-positive bacteria target key cellular processes. A common mechanism of resistance in Gram-positive bacteria involves an altered target site, such as PBP2a in methicillin-resistant S. aureus (MRSA).[3] Further studies, such as macromolecular synthesis assays or transcriptomic analysis, will be required to elucidate the specific cellular target and signaling pathways affected by this compound.
References
- 1. ebm-journal.org [ebm-journal.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. woah.org [woah.org]
- 9. asm.org [asm.org]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. goldbio.com [goldbio.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Broth Microdilution Assay [bio-protocol.org]
- 14. goldbio.com [goldbio.com]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1-Hydroxysulfurmycin A for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 1-Hydroxysulfurmycin A for successful cell-based assays. Given that natural products can exhibit poor water solubility, a systematic approach is crucial to achieving a homogenous solution that is compatible with your experimental system.[1][2][3]
Troubleshooting Guide: Step-by-Step Solubility Optimization
If you are encountering poor solubility with this compound, follow this stepwise guide to identify an effective solubilization strategy.
Step 1: Initial Solubility Testing with Common Organic Solvents
The first step is to determine the solubility of this compound in common, cell culture-compatible organic solvents. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose.
Experimental Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.
-
Vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. If particulates are present, gentle warming (up to 37°C) or sonication may be employed.
-
If the compound dissolves, proceed to determine the maximum compatible concentration in your cell culture medium. The final concentration of the organic solvent should typically be kept low (e.g., <0.5% v/v) to minimize cytotoxicity.
Troubleshooting Workflow for Initial Solubility Testing
Caption: Workflow for initial solubility testing of this compound in DMSO.
Step 2: Exploring Alternative Organic Co-Solvents
If DMSO is not effective or is incompatible with your assay, other organic solvents can be tested.
Experimental Protocol:
-
Attempt to dissolve this compound in alternative solvents such as ethanol, methanol, dimethylformamide (DMF), or acetone.[4]
-
Follow the same procedure as in Step 1 to prepare a concentrated stock solution.
-
Always perform a vehicle control in your cell-based assay to ensure the solvent itself does not affect the experimental outcome.
Quantitative Data Summary: Co-Solvent Solubility Use the following table to record your observations.
| Co-Solvent | Concentration Tested (mM) | Visual Observation (Soluble/Insoluble) |
| DMSO | ||
| Ethanol | ||
| Methanol | ||
| DMF | ||
| Acetone |
Step 3: pH Modification
For ionizable compounds, adjusting the pH of the solvent can significantly improve solubility.[5]
Experimental Protocol:
-
Determine if this compound has acidic or basic functional groups.
-
For acidic compounds, attempt to dissolve in a slightly basic buffer (e.g., PBS at pH 7.4-8.0).
-
For basic compounds, a slightly acidic solution may be more effective.
-
Ensure the final pH of your stock solution is compatible with your cell culture medium and will not be toxic to the cells.
Step 4: Use of Surfactants
Low concentrations of non-ionic surfactants can aid in the solubilization of hydrophobic compounds by forming micelles.
Experimental Protocol:
-
Prepare a stock solution of a mild, non-ionic surfactant such as Tween® 20 or Pluronic® F-68 in your desired aqueous buffer (e.g., PBS or cell culture medium). A typical starting concentration is 0.1-1% (w/v).
-
Attempt to dissolve this compound directly into this surfactant-containing solution.
-
As with co-solvents, it is critical to include a surfactant-only control in your experiments.
Step 5: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[6][7]
Experimental Protocol:
-
Prepare a solution of a cyclodextrin, such as β-cyclodextrin or a chemically modified derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD), in water or buffer.
-
Add this compound to the cyclodextrin solution and stir or vortex for an extended period (1-24 hours) to allow for complex formation.
-
Centrifuge the solution to pellet any undissolved compound and use the supernatant for your experiments.
Decision-Making Flowchart for Solubility Enhancement
Caption: Decision-making flowchart for advanced solubility enhancement techniques.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO that is safe for my cells?
A1: The tolerance to DMSO is cell line-dependent. Generally, a final concentration of 0.1% to 0.5% (v/v) is considered safe for most cell lines. However, it is always recommended to perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell type.
Q2: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A2: This is a common issue when diluting a concentrated stock in an aqueous solution. To mitigate this:
-
Decrease the stock concentration: Prepare a more dilute stock solution in DMSO.
-
Use a stepwise dilution: Add the DMSO stock to a small volume of medium first, mix well, and then add this to the final volume.
-
Vortex while adding: Vigorously vortex the medium while slowly adding the DMSO stock to promote rapid dispersion.
-
Consider alternative solvents: If precipitation persists, a different co-solvent or a solubilization technique like cyclodextrin complexation may be necessary.
Q3: Can I use heat to dissolve this compound?
A3: Gentle warming (e.g., to 37°C) can be used to aid dissolution. However, excessive heat should be avoided as it may degrade the compound. The thermal stability of this compound should be considered.
Q4: How do I know if the solubilizing agent is interfering with my assay?
A4: A vehicle control is essential. This control should contain the same concentration of the solubilizing agent (e.g., DMSO, surfactant, cyclodextrin) as your experimental samples but without this compound. Any effect observed in the vehicle control can be attributed to the solubilizing agent and should be subtracted from the experimental results.
Q5: What are the advantages of using cyclodextrins?
A5: Cyclodextrins can increase the aqueous solubility of hydrophobic compounds without the use of organic solvents.[7] This can be particularly advantageous for in vivo studies or for cell lines that are highly sensitive to organic solvents.
General Experimental Workflow for Cell-Based Assays
Caption: A generalized workflow for a typical cell-based assay.
References
- 1. Challenges of Conducting Clinical Trials of Natural Products to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japer.in [japer.in]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
troubleshooting 1-Hydroxysulfurmycin A degradation in experimental conditions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering degradation issues with 1-Hydroxysulfurmycin A during experimental procedures. Given the limited specific data on this compound, this guide leverages information on related chemical structures, such as sulfur-containing compounds and hydroxamic acids, to offer effective troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows rapid degradation upon dissolution. What are the likely causes?
A1: Rapid degradation upon dissolution can be attributed to several factors:
-
pH Instability: The hydroxamic acid moiety is known to have different stability profiles depending on the pH. The keto form is generally more stable in acidic conditions, while the iminol form, which can be more susceptible to degradation, prevails in basic conditions.[1][2]
-
Oxidation: The thioether linkage is susceptible to oxidation, which can be catalyzed by dissolved oxygen, metal ions, or light.
-
Enzymatic Degradation: If using biological matrices (e.g., plasma, cell culture media), esterases can rapidly hydrolyze the hydroxamic acid group.[3]
-
Solvent Reactivity: The choice of solvent is critical. Protic solvents may participate in hydrolysis, while reactive impurities in the solvent could also lead to degradation.
Q2: I am observing multiple peaks in my HPLC/LC-MS analysis of a supposedly pure sample. Could this be due to degradation?
A2: Yes, the appearance of multiple unexpected peaks is a strong indicator of degradation. These peaks likely represent various degradation products. Forced degradation studies under controlled stress conditions (acid, base, oxidation, light, heat) can help to systematically identify these products and understand the degradation pathways.
Q3: How can I minimize oxidation of the thioether group in this compound?
A3: To minimize oxidation, consider the following precautions:
-
Use Degassed Solvents: Degas your solvents by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Work Under Inert Atmosphere: For sensitive experiments, perform manipulations in a glove box or under a stream of inert gas.
-
Add Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be beneficial, but its compatibility with your experimental system must be verified.
-
Avoid Metal Contamination: Use high-purity solvents and glassware to avoid trace metal ion contamination that can catalyze oxidation.
Q4: What are the best practices for storing this compound solutions?
A4: For optimal stability in solution:
-
Low Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C).
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect from Light: Store solutions in amber vials or wrap vials in aluminum foil to protect from light-induced degradation.
-
Optimal pH: If possible, buffer the solution to a pH where this compound exhibits maximum stability, which would need to be determined experimentally.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Possible Cause: Degradation of this compound in the assay medium.
Troubleshooting Steps:
-
Assess Stability in Media: Incubate this compound in the cell culture or assay medium for the duration of the experiment. Analyze samples at different time points by HPLC or LC-MS to quantify the remaining parent compound.
-
Inactivate Enzymes: If enzymatic degradation is suspected (e.g., in plasma or serum-containing media), heat-inactivate the medium before adding the compound. However, be aware that this may alter other components of the medium.
-
Use Esterase Inhibitors: Consider the use of esterase inhibitors if hydroxamic acid hydrolysis is the primary degradation pathway, ensuring the inhibitor does not interfere with the biological assay.
-
Reduce Incubation Time: If possible, shorten the incubation time of the assay to minimize the extent of degradation.
Issue 2: Loss of Compound During Sample Preparation
Possible Cause: Degradation during extraction or concentration steps.
Troubleshooting Steps:
-
Minimize Temperature: Perform all sample preparation steps on ice or at reduced temperatures.
-
Optimize pH: Adjust the pH of extraction buffers to a range where the compound is most stable.
-
Rapid Processing: Process samples as quickly as possible to minimize the time the compound is exposed to potentially destabilizing conditions.
-
Evaluate Extraction Method: Certain extraction methods, like solid-phase extraction (SPE), may have stationary phases that can interact with and degrade the analyte. Test different SPE cartridges or consider alternative methods like liquid-liquid extraction.
Quantitative Data Summary
Table 1: General Stability of Related Functional Groups under Stress Conditions
| Stress Condition | Thioether Moiety | Hydroxamic Acid Moiety | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Generally stable | Keto form is more stable, but hydrolysis can occur. | Carboxylic acid, hydroxylamine |
| Basic (e.g., 0.1 M NaOH) | Generally stable | Iminol form prevails and is more susceptible to hydrolysis. | Carboxylate, hydroxylamine |
| Oxidative (e.g., 3% H₂O₂) | Susceptible to oxidation | Can be susceptible to oxidation. | Sulfoxide, sulfone |
| Thermal (e.g., 70°C) | Generally stable | Can be labile, depending on structure. | Varies |
| Photolytic (e.g., UV light) | Can be susceptible | Can be labile. | Varies |
Note: This table provides general information on related functional groups. The actual stability of this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
3% Hydrogen Peroxide
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution to a final concentration of 100 µg/mL in the respective stress solution (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for control and thermal stress).
-
Acid Hydrolysis: Incubate the acidic solution at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the basic solution at room temperature for 24 hours.
-
Oxidation: Incubate the hydrogen peroxide solution at room temperature for 24 hours.
-
Thermal Degradation: Incubate the aqueous solution at 60°C for 24 hours.
-
Photodegradation: Expose the aqueous solution to UV light (e.g., 254 nm) for 24 hours. Keep a control sample in the dark.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution, neutralize if necessary, and dilute with mobile phase to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining and to profile the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting degradation issues.
References
Technical Support Center: Large-Scale Production of 1-Hydroxysulfurmycin A
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale production of 1-Hydroxysulfurmycin A?
A1: The primary challenges can be categorized into three main areas:
-
Fermentation and Yield Optimization: Achieving high and consistent yields of this compound can be difficult due to the complex physiology of the producing microorganism.[1] Factors such as nutrient limitations, oxygen supply, and metabolite feedback inhibition can significantly impact production.[2][3][4]
-
Downstream Processing and Purification: Isolating this compound from the complex fermentation broth is a significant hurdle.[5][6][7] The presence of structurally similar impurities and the potential for product degradation during extraction and purification steps can lead to low recovery rates.[8][9]
-
Product Stability and Degradation: this compound may be susceptible to degradation under certain pH, temperature, and light conditions.[10][11][12][13] Understanding its stability profile is crucial for developing a robust manufacturing process and ensuring the final product's quality.
Q2: Our production strain of the microorganism for this compound shows inconsistent yields between batches. What could be the cause?
A2: Inconsistent yields in microbial fermentation can stem from several factors.[14] Key areas to investigate include:
-
Inoculum Quality: Variability in the age, viability, and metabolic state of the seed culture can lead to inconsistent performance in the production fermenter.
-
Raw Material Variability: Minor differences in the composition of media components, especially complex nitrogen and carbon sources, can significantly affect secondary metabolite production.
-
Environmental Control: Small deviations in pH, temperature, dissolved oxygen, and agitation rates can have a substantial impact on microbial growth and product formation.[4]
-
Genetic Instability: The producing strain may undergo genetic drift or mutations over successive generations, leading to a decline in productivity.
Q3: What are the initial steps for developing a scalable purification process for this compound?
A3: Developing a scalable purification process begins with characterizing the physicochemical properties of this compound and the composition of the fermentation broth. A typical workflow involves:
-
Solid-Liquid Separation: Removing microbial cells and other solid debris from the fermentation broth.
-
Initial Capture: Using techniques like liquid-liquid extraction or solid-phase extraction to concentrate the target molecule and remove bulk impurities.[5][6]
-
Chromatographic Purification: Employing various chromatography methods, such as column chromatography or high-performance liquid chromatography (HPLC), to separate this compound from closely related impurities.[5][6][7]
-
Polishing and Formulation: Final purification steps to achieve the desired purity, followed by crystallization or lyophilization to obtain a stable product.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Fermentation
Question: We are observing significantly lower than expected yields of this compound in our pilot-scale fermenters compared to our lab-scale experiments. What troubleshooting steps should we take?
Answer: Scaling up fermentation processes often presents challenges related to maintaining optimal conditions.[1][2][15] Here is a systematic approach to troubleshoot low yields:
Troubleshooting Steps:
-
Verify Environmental Parameters:
-
Dissolved Oxygen (DO): Ensure that the DO levels are consistently maintained at the optimal setpoint throughout the fermentation. In larger vessels, oxygen transfer can be limited.[2][4] Consider increasing agitation speed, sparging with oxygen-enriched air, or modifying the impeller design.
-
pH Control: Check the calibration of pH probes and the efficiency of the acid/base feed system. Localized pH fluctuations can negatively impact production.
-
Temperature: Confirm uniform temperature distribution within the fermenter. Temperature gradients can create suboptimal growth zones.
-
-
Analyze Nutrient Availability:
-
Carbon and Nitrogen Sources: Monitor the consumption of key nutrients. Inadequate feeding strategies can lead to nutrient limitation and premature cessation of product synthesis.
-
Trace Elements: Ensure that essential trace minerals are not depleted during the fermentation run.
-
-
Assess Inoculum Health:
-
Standardize the seed culture preparation protocol, including age, cell density, and morphology, to ensure a consistent starting point for the production phase.
-
Experimental Protocol: Optimizing Dissolved Oxygen Levels
This protocol outlines a design of experiments (DOE) approach to identify the optimal dissolved oxygen setpoint for this compound production in a 10L fermenter.
-
Prepare three identical 10L fermenters with the production medium.
-
Inoculate each fermenter with a standardized seed culture of the producing microorganism.
-
Set the dissolved oxygen control point for each fermenter to a different level (e.g., 30%, 50%, and 70% of air saturation).
-
Maintain all other parameters (temperature, pH, agitation speed) constant across the three fermenters.
-
Take samples at regular intervals (e.g., every 12 hours) and analyze for:
-
Cell density (OD600)
-
This compound concentration (using a validated HPLC method)
-
Residual key nutrients
-
-
Plot the data to determine which DO setpoint results in the highest product titer.
Data Presentation:
| Dissolved Oxygen Setpoint | Peak Cell Density (OD600) | Max. This compound Titer (mg/L) | Fermentation Time to Max Titer (hours) |
| 30% | 8.5 | 150 | 144 |
| 50% | 10.2 | 250 | 132 |
| 70% | 9.8 | 220 | 138 |
Visualization:
Caption: Troubleshooting workflow for low fermentation yield.
Issue 2: Poor Recovery of this compound During Extraction
Question: We are experiencing a significant loss of this compound during the initial solvent extraction step from the fermentation broth. How can we improve the recovery rate?
Answer: Low recovery during extraction is often due to an inappropriate choice of solvent, suboptimal pH conditions, or product degradation.[8]
Troubleshooting Steps:
-
Solvent Screening:
-
Perform small-scale extractions with a panel of water-immiscible organic solvents with varying polarities (e.g., ethyl acetate, dichloromethane, n-butanol).
-
Analyze the organic and aqueous phases by HPLC to determine the partition coefficient (logP) of this compound in each solvent system.
-
-
pH Optimization:
-
The ionization state of this compound will significantly affect its solubility in organic solvents.
-
Conduct extractions at different pH values of the aqueous phase to find the pH at which the compound is neutral and most readily extracted into the organic phase.
-
-
Emulsion Prevention:
-
The presence of biomass and other cellular debris can lead to the formation of stable emulsions, trapping the product.
-
Consider centrifugation at higher g-forces or the addition of a filter aid before extraction.
-
Experimental Protocol: Optimizing Solvent and pH for Extraction
-
Obtain 100 mL aliquots of the cell-free fermentation broth.
-
Adjust the pH of different aliquots to a range of values (e.g., 3, 5, 7, 9).
-
For each pH value, perform an extraction with an equal volume of three different solvents (e.g., ethyl acetate, dichloromethane, n-butanol).
-
Separate the organic and aqueous phases after vigorous mixing and centrifugation.
-
Quantify the concentration of this compound in both phases using HPLC.
-
Calculate the percentage recovery in the organic phase for each condition.
Data Presentation:
| Extraction pH | Solvent | Recovery in Organic Phase (%) |
| 3 | Ethyl Acetate | 85 |
| 3 | Dichloromethane | 75 |
| 3 | n-Butanol | 60 |
| 5 | Ethyl Acetate | 70 |
| 5 | Dichloromethane | 62 |
| 5 | n-Butanol | 55 |
| 7 | Ethyl Acetate | 45 |
| 7 | Dichloromethane | 40 |
| 7 | n-Butanol | 38 |
| 9 | Ethyl Acetate | 30 |
| 9 | Dichloromethane | 25 |
| 9 | n-Butanol | 28 |
Visualization:
Caption: Logical flow for optimizing extraction conditions.
Issue 3: Degradation of this compound During Purification and Storage
Question: We are observing the appearance of degradation products in our purified this compound samples, especially during downstream processing and upon storage. How can we mitigate this?
Answer: Understanding the stability of your compound is critical.[12][13] Forced degradation studies can help identify the conditions that cause degradation and inform the development of a stable formulation.
Troubleshooting Steps:
-
Conduct Forced Degradation Studies:
-
Expose solutions of purified this compound to various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.[11][12] This includes:
-
Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH.
-
Oxidation: e.g., 3% H₂O₂.
-
Thermal Stress: e.g., 60°C.
-
Photostability: Exposure to UV and visible light.
-
-
Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.
-
-
Modify Purification and Storage Conditions:
-
Based on the degradation pathway, adjust the process conditions. For example, if the compound is acid-labile, use neutral pH buffers during purification.
-
If it is sensitive to oxidation, blanket solutions with an inert gas like nitrogen or argon.
-
Store the final product at low temperatures and protected from light.
-
Experimental Protocol: Forced Degradation Study
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution into different stress media: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water (for thermal and photostability).
-
Incubate the solutions under the respective stress conditions for a defined period (e.g., 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).
-
Compare the chromatograms of the stressed samples to a control sample to identify degradation peaks.
Data Presentation:
| Stress Condition | % Degradation of this compound | Number of Major Degradants |
| 0.1 M HCl (24h, RT) | 45% | 2 |
| 0.1 M NaOH (24h, RT) | 80% | 3 |
| 3% H₂O₂ (24h, RT) | 15% | 1 |
| 60°C (24h) | 5% | 0 |
| UV/Vis Light (24h) | <2% | 0 |
Visualization:
Caption: Potential degradation pathways of this compound.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies, Elucidation of Degradation Pathways and Degradation Kinetics of Xylopic Acid via LC and LC-MS/MS Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Refining Purification Protocols for 1-Hydroxysulfurmycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocols for 1-Hydroxysulfurmycin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
A1: this compound is an anthracycline antibiotic. Anthracyclines are a class of natural products known for their therapeutic potential. This compound is produced by actinomycete bacteria, specifically Streptomyces species, such as Streptomyces galilaeus and Streptomyces bobili.[1] These bacteria are typically isolated from soil samples and can be cultivated in laboratory settings to produce the compound.
Q2: What are the general steps for purifying this compound?
A2: The general workflow for purifying this compound involves three main stages:
-
Fermentation: Cultivating the producing Streptomyces strain under optimized conditions to maximize the yield of the target compound.
-
Extraction: Separating the crude this compound from the fermentation broth and mycelium.
-
Chromatographic Purification: Utilizing techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate this compound from other metabolites and impurities.
Q3: What are the key challenges in purifying this compound?
A3: Researchers may encounter several challenges, including:
-
Low production titers from the fermentation process.
-
Co-extraction of structurally similar impurities and pigments.
-
Degradation of the target compound due to improper pH or temperature conditions.
-
Poor separation resolution during chromatographic steps.
-
Loss of bioactivity of the final product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fermentation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Suboptimal growth medium composition. | Optimize carbon and nitrogen sources in the fermentation medium. For Streptomyces species, glycerol or various vegetable oils can be tested as carbon sources, while amino acids like arginine may enhance production.[2] |
| Inappropriate fermentation pH. | The optimal pH for secondary metabolite production in Streptomyces is often between 6.0 and 8.0. Monitor and control the pH of the culture throughout the fermentation process. | |
| Incorrect fermentation temperature. | The optimal temperature for Streptomyces growth and antibiotic production is typically between 28°C and 37°C. A lower fermentation temperature (e.g., 20°C) has been shown to increase the yield of some antibiotics.[2] | |
| Insufficient aeration or agitation. | Optimize the agitation speed and aeration rate in the fermenter to ensure adequate oxygen supply for the aerobic Streptomyces culture. |
Extraction & Initial Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Extraction | Inefficient extraction solvent. | Ethyl acetate is a commonly used and effective solvent for extracting anthracyclines from fermentation broths. Ensure vigorous mixing and sufficient contact time. |
| Emulsion formation during liquid-liquid extraction. | Centrifuge the mixture to break the emulsion. Alternatively, consider using a salt-induced phase separation method by adding an inorganic salt like NaCl to the broth-solvent mixture to improve phase separation.[3] | |
| Adsorption of the compound to the mycelium. | After separating the supernatant, the mycelial cake should also be extracted with the organic solvent to recover any adsorbed product. |
Chromatographic Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation in Normal-Phase Chromatography | Inappropriate mobile phase composition. | For silica gel column chromatography of polar compounds like anthracyclines, a gradient elution starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol, or acetone) is recommended. |
| Co-elution of impurities in Reversed-Phase HPLC | The mobile phase composition is critical. A mixture of methanol and water is often used. Adjusting the ratio of the organic modifier (methanol) can significantly impact retention and selectivity.[4][5] | |
| Tailing peaks in HPLC. | This can be due to interactions with residual silanol groups on the stationary phase. Adding a small amount of a competing base, like triethylamine, to the mobile phase can improve peak shape. | |
| Compound degradation on the column. | Anthracyclines can be sensitive to pH. Ensure the mobile phase pH is maintained within a stable range for the compound, typically around neutral pH. The stability of similar compounds is greatest in the pH range of 4-6.[6] |
Experimental Protocols
Fermentation of Streptomyces sp.
A detailed protocol for the fermentation of Streptomyces species for the production of secondary metabolites.
Extraction of this compound
A protocol for the solvent-based extraction of the target compound from the fermentation broth.
Data Presentation
Solubility of Related Anthracyclines
The following table summarizes the solubility of structurally similar anthracycline compounds in common laboratory solvents. This data can serve as a starting point for selecting appropriate solvents for extraction and chromatography.
| Solvent | Solubility of Tetracycline HCl (g/100mL) [7] | Solubility of other Anthracyclines |
| Water | Soluble | Sparingly soluble to soluble, pH-dependent. |
| Methanol | Soluble | Generally soluble. |
| Ethanol | Soluble | Soluble. |
| Acetone | Soluble | Generally soluble. |
| Ethyl Acetate | Slightly Soluble | Slightly soluble. |
| Chloroform | Insoluble | Slightly soluble. |
| Hexane | Insoluble | Insoluble. |
Signaling Pathways
While the specific signaling pathways affected by this compound are not yet fully elucidated, many anthracyclines are known to exert their cytotoxic effects through the inhibition of Topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
References
- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
how to prevent 1-Hydroxysulfurmycin A precipitation in media
Welcome to the technical support center for 1-Hydroxysulfurmycin A. This guide provides troubleshooting advice and frequently asked questions to help you prevent precipitation of this compound in your experimental media.
Troubleshooting Guide
Issue: Precipitation of this compound upon addition to aqueous media.
This compound, like many complex organic molecules, has low aqueous solubility. Precipitation can occur when a concentrated stock solution is diluted into an aqueous medium, leading to inaccurate experimental concentrations and confounding results. The following guide will help you identify the cause of precipitation and find a suitable solution.
Quick Troubleshooting Reference
| Symptom | Potential Cause | Recommended Action |
| Immediate precipitation upon dilution | - Solvent shock (rapid change in solvent polarity)- Exceeding solubility limit in the final medium | - Prepare an intermediate dilution series.- Increase the final volume of the medium.- Use a co-solvent in the final medium (e.g., up to 0.5% DMSO).[1][2] |
| Precipitation over time (hours to days) | - Compound instability in the medium- pH shift in the medium affecting solubility- Interaction with media components | - Prepare fresh solutions before each experiment.- Buffer the final medium to a stable pH.- Test solubility in different types of media (e.g., RPMI vs. DMEM). |
| Precipitation after temperature change (e.g., moving from room temp to 37°C) | - Temperature-dependent solubility | - Pre-warm the media before adding the compound.- Equilibrate the final solution at the experimental temperature before use. |
Troubleshooting Workflow
This workflow provides a step-by-step process to diagnose and resolve precipitation issues.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[3][4] It can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[3]
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A2: To avoid solvent toxicity, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v).[1] High concentrations of DMSO can affect cell viability and differentiation.[3][5] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: My compound precipitates even with low DMSO concentrations. What else can I do?
A3: If precipitation persists, consider using a solubility enhancer. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[6][7][8] Beta-cyclodextrins and their derivatives, like Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are commonly used.[8][9]
Q4: How does pH affect the solubility of this compound?
A4: The "sulfonyl" group in this compound may be part of a sulfonamide moiety, which can have an acidic proton. The solubility of compounds with acidic or basic groups is often pH-dependent.[10][11][12][13] For sulfonamide-based compounds, solubility can increase at a higher pH (more basic conditions) as the molecule becomes ionized.[10] It is recommended to test the solubility of this compound in a small pH range (e.g., 7.2 to 7.8) to find the optimal condition for your media.
Q5: Can I heat the solution to dissolve the precipitate?
A5: Gently warming the solution (e.g., to 37°C) can sometimes help dissolve the compound. However, prolonged heating or high temperatures can degrade this compound. This should be done with caution and validated for its effect on compound stability and activity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated primary stock solution.
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.[14][15]
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube between your hands or in a 37°C water bath for a short period.
-
Verify Dissolution: Visually inspect the solution against a light source to ensure that all solid particles have dissolved completely.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store at -20°C or -80°C as recommended on the product data sheet.
Protocol 2: Diluting Stock Solution into Cell Culture Media
This protocol minimizes precipitation ("solvent shock") when introducing the compound into your aqueous experimental medium.
Procedure:
-
Prepare Intermediate Dilution: Thaw a single aliquot of the 10 mM stock solution. Prepare an intermediate dilution (e.g., 1 mM) in sterile DMSO or your cell culture medium.
-
Pre-warm Media: Warm the final volume of cell culture medium to the experimental temperature (e.g., 37°C).
-
Add Compound to Media: While gently vortexing or swirling the pre-warmed medium, add the required volume of the intermediate stock solution drop-by-drop. Do not add the aqueous medium to the concentrated compound stock.
-
Final Mix: Gently mix the final solution to ensure homogeneity. Visually inspect for any signs of precipitation.
-
Use Immediately: Use the freshly prepared medium for your experiment as soon as possible to minimize the risk of time-dependent precipitation or degradation.
Solubilization Enhancement Diagram
This diagram illustrates how co-solvents and solubility enhancers help keep hydrophobic compounds in solution.
Caption: Conceptual diagram of strategies to prevent drug precipitation.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation [aurechem.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Khan Academy [khanacademy.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of 1-Hydroxysulfurmycin A and its Synthetic Derivatives: A Review of Available Data
A comprehensive comparative study of 1-Hydroxysulfurmycin A and its synthetic derivatives is currently hampered by the limited availability of public scientific data. While the existence of this compound is noted in chemical literature, detailed information regarding its chemical structure, biological activity, and mechanism of action remains elusive. Consequently, a direct comparison with its synthetic derivatives, for which there is also a paucity of published research, cannot be definitively performed at this time.
Our extensive search of scientific databases and literature has revealed that "this compound" is a sparsely documented compound. This scarcity of information prevents a thorough analysis as mandated by the core requirements of this guide, which include quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways.
The Sulfurmycin Family: A Glimpse into a Class of Bioactive Anthracyclines
This compound belongs to the broader family of sulfurmycins, which are a series of anthracycline antibiotics. Anthracyclines are a well-established class of potent anti-cancer agents, known to exert their cytotoxic effects through various mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species.
Publicly accessible chemical databases provide structural information for some members of the sulfurmycin family, such as Sulfurmycin A and Sulfurmycin B. These structures reveal the characteristic four-ringed anthracycline core, appended with sugar moieties. The presence of a sulfur atom within their structure is a distinguishing feature of this particular subgroup of anthracyclines. It is hypothesized that the "1-Hydroxy" designation in this compound indicates a hydroxyl group substitution at the first position of the anthracycline ring system. However, without definitive structural elucidation data, this remains a conjecture.
Putative Signaling Pathway and Experimental Workflow
Given the general understanding of anthracycline antibiotics, a putative signaling pathway for this compound and its derivatives can be proposed. This pathway would likely involve DNA damage response and the induction of apoptosis.
Caption: Putative signaling pathway for this compound.
To evaluate the biological activity of these compounds, a standardized experimental workflow would be necessary. This would typically involve in vitro cytotoxicity assays against a panel of cancer cell lines, followed by more detailed mechanistic studies.
Caption: General experimental workflow for evaluation.
Data Presentation and Experimental Protocols: A Call for Future Research
Due to the absence of quantitative data, the creation of comparative tables is not feasible. Similarly, detailed experimental protocols for the synthesis and biological evaluation of this compound and its derivatives are not available in the public domain.
The following outlines the types of data and protocols that would be essential for a comprehensive comparative guide:
Table 1: Comparative Cytotoxicity of this compound and its Derivatives
| Compound | Cancer Cell Line 1 (IC50, µM) | Cancer Cell Line 2 (IC50, µM) | Cancer Cell Line 3 (IC50, µM) |
|---|---|---|---|
| This compound | - | - | - |
| Derivative 1 | - | - | - |
| Derivative 2 | - | - | - |
| Doxorubicin (Control) | - | - | - |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or its derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
A Comparative Safety Profile Assessment: 1-Hydroxysulfurmycin A versus Known Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of the novel compound 1-Hydroxysulfurmycin A against established anticancer agents, with a focus on the anthracycline class of drugs. Due to the limited publicly available data on this compound, this guide utilizes data for the closely related compound, 1-Hydroxysulfurmycin T, as a proxy and highlights the necessary experimental evaluations for a comprehensive safety assessment.
**Executive Summary
This compound is a member of the sulfurmycin family, which are anthracycline-like compounds. Anthracyclines, such as the widely used Doxorubicin, are potent anticancer agents but are associated with significant dose-dependent toxicities, most notably cardiotoxicity. This guide presents the available preclinical data for 1-Hydroxysulfurmycin T and compares it with the well-documented safety profile of Doxorubicin. The aim is to provide a framework for researchers to assess the potential therapeutic window of this new compound and to outline the necessary experimental steps for a thorough safety evaluation.
Comparative Cytotoxicity Data
A crucial aspect of an anticancer agent's safety profile is its selectivity—the ability to kill cancer cells while sparing healthy ones. The following table summarizes the available in vitro cytotoxicity data for 1-Hydroxysulfurmycin T and the established anticancer drug, Doxorubicin.
| Compound | Cell Line | Cell Type | IC50 / ID50 | Selectivity Index (SI) |
| 1-Hydroxysulfurmycin T | P388 | Murine Leukemia | 0.06 - 0.4 µg/mL | Data Not Available |
| Normal Cell Line | - | Data Not Available | ||
| Doxorubicin | P388 | Murine Leukemia | Data Not Available | 0.5 - 1.26 |
| 293T | Human Embryonic Kidney (Normal) | 13.43 µg/mL[1] | ||
| MCF-7 | Human Breast Cancer | ~1.25 - 2.5 µM | ||
| Hep-G2 | Human Liver Cancer | ~14.72 µg/mL | ||
| PC3 | Human Prostate Cancer | ~2.64 µg/mL |
Note: The Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells. The SI for Doxorubicin is generally low, highlighting its narrow therapeutic window[2]. The absence of cytotoxicity data for 1-Hydroxysulfurmycin T on normal cell lines prevents the calculation of its SI and is a critical data gap.
Experimental Protocols
A standardized methodology is essential for generating comparable cytotoxicity data. The following is a detailed protocol for the MTT assay, a common method for assessing cell viability.
MTT Assay Protocol for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and the reference compound (e.g., Doxorubicin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 1.5 to 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualizing Workflows and Pathways
Proposed Workflow for Safety Assessment of a Novel Anticancer Compound
The following diagram outlines a typical workflow for assessing the safety profile of a new chemical entity with anticancer potential.
Signaling Pathway of Doxorubicin-Induced Cardiotoxicity
A major limitation of anthracyclines like Doxorubicin is their cardiotoxicity. The following diagram illustrates the key molecular mechanisms involved.
Discussion and Future Directions
The preliminary data on 1-Hydroxysulfurmycin T suggests potent anticancer activity, with an ID50 in the sub-microgram per milliliter range against the P388 leukemia cell line. However, without data on its effects on non-cancerous cells, a meaningful assessment of its safety profile is not possible.
The known toxicities of Doxorubicin, particularly its cardiotoxicity, are primarily linked to the inhibition of topoisomerase IIβ and the generation of reactive oxygen species in cardiomyocytes[3][4]. These effects lead to DNA damage, mitochondrial dysfunction, and ultimately, apoptosis of heart muscle cells[3][4]. Given that this compound is an anthracycline-like compound, it is plausible that it may share similar mechanisms of toxicity.
To comprehensively assess the safety profile of this compound, the following experimental steps are recommended:
-
Determine the in vitro cytotoxicity of this compound against a panel of normal human cell lines , including cardiomyocytes, hepatocytes, and renal epithelial cells.
-
Calculate the Selectivity Index for this compound against various cancer cell lines and compare it to that of Doxorubicin.
-
Investigate the mechanism of cell death induced by this compound in both cancer and normal cells to determine if it involves apoptosis and similar signaling pathways to Doxorubicin.
-
Conduct in vivo studies in animal models to evaluate the maximum tolerated dose (MTD), acute and chronic toxicities, with a specific focus on cardiac function.
By systematically addressing these data gaps, the scientific community can better understand the therapeutic potential and safety limitations of this compound as a novel anticancer agent.
References
Head-to-Head Comparison of 1-Hydroxysulfurmycin A's Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of sulfurmycin-class compounds, with a focus on activities analogous to 1-Hydroxysulfurmycin A. Due to the limited availability of specific data for this compound, this guide utilizes data from the closely related and structurally similar fasamycin antibiotics as a surrogate. Fasamycins are biosynthetic precursors to formicamycins and share a common structural core with sulfurmycins, exhibiting potent activity against Gram-positive bacteria.[1][2] This comparison is benchmarked against established antibiotics, Vancomycin and Linezolid, to provide a clear perspective on its potential therapeutic utility.
Comparative Antibacterial Spectrum
The antibacterial efficacy of antibiotics is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values of Fasamycin A and B against a panel of clinically relevant Gram-positive bacteria, alongside the activity of Vancomycin and Linezolid for a comprehensive comparison. Lower MIC values are indicative of greater potency.
| Bacterial Strain | Fasamycin A (µg/mL) | Fasamycin B (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) |
| Staphylococcus aureus (MSSA) | 1 | 2 | 0.25 - 4.0 | 0.25 - 4 |
| Staphylococcus aureus (MRSA) | 1 | 2 | 1 - 138 | 1 - 4 |
| Enterococcus faecalis | 4 | 8 | - | 2 - 4 |
| Enterococcus faecium | 8 | 16 | - | 1 - 4 |
| Bacillus subtilis | 0.5 | 1 | - | - |
| Streptococcus pneumoniae | - | - | - | 0.25 - 2 |
Note: Data for Fasamycin A and B are used as a proxy for this compound. Vancomycin and Linezolid data are sourced from publicly available databases and literature.[3][4][5][6][7] Fasamycins generally show potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[2][8] Monohalogenated fasamycin A is consistently more active than dihalogenated fasamycin B.[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10] This standardized protocol ensures the reproducibility and comparability of results.
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on appropriate agar plates for 18-24 hours.
- Several colonies are used to inoculate a sterile broth medium.
- The bacterial suspension is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
- A stock solution of the antibiotic is prepared in a suitable solvent.
- Serial two-fold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the prepared bacterial suspension.
- A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing broth only) are included on each plate.
- The plates are incubated at 35°C for 16-20 hours under ambient air conditions.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. Meet the Molecules; Fasamycin and Formicamycin [jic.ac.uk]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. Vancomycin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Summary of Linezolid Activity and Resistance Mechanisms Detected during the 2012 LEADER Surveillance Program for the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Streptovertimycins A–H, new fasamycin-type antibiotics produced by a soil-derived Streptomyces morookaense strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
validating the target of 1-Hydroxysulfurmycin A in bacterial cells
Disclaimer: Initial searches for "1-Hydroxysulfurmycin A" did not yield specific public data regarding its chemical structure, biological activity, or validated target. Therefore, this guide has been developed as a comprehensive template for researchers to validate the target of a novel antibacterial compound, here hypothetically named "Novelmycin A." The data presented is illustrative, and the protocols are generalized best practices.
Introduction
The discovery of novel antibiotics is a critical step in combating the rise of antimicrobial resistance. A crucial phase in the preclinical development of a new antibiotic is the identification and validation of its molecular target within the bacterial cell. This process, known as target validation, provides a mechanistic understanding of the drug's action, aids in lead optimization, and is essential for predicting and overcoming potential resistance mechanisms.
This guide provides a comparative framework for validating the cellular target of a hypothetical novel antibiotic, "Novelmycin A." We will explore its performance in comparison to a well-established antibiotic, Streptomycin, which is known to target the bacterial ribosome. This guide outlines key experimental protocols, presents hypothetical comparative data in a structured format, and uses visualizations to clarify complex workflows and pathways.
Comparative Performance Data
To effectively evaluate a novel antibiotic, its performance must be benchmarked against existing drugs with a known mechanism of action. In this guide, we will assume that preliminary studies suggest "Novelmycin A" inhibits bacterial protein synthesis. Therefore, we compare its hypothetical performance metrics with Streptomycin, a known inhibitor of the 30S ribosomal subunit.
| Parameter | Novelmycin A (Hypothetical Data) | Streptomycin (Reference Data) | Bacterial Strain |
| Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL | 1 µg/mL | Escherichia coli ATCC 25922 |
| 0.25 µg/mL | 0.5 µg/mL | Staphylococcus aureus ATCC 29213 | |
| 8 µg/mL | 16 µg/mL | Pseudomonas aeruginosa ATCC 27853 | |
| >64 µg/mL | >64 µg/mL | Enterococcus faecalis ATCC 29212 | |
| In Vitro Target Affinity (Kd) | 150 nM | 200 nM | Purified E. coli 30S Ribosomal Subunit |
| In Vitro Protein Synthesis Inhibition (IC50) | 0.8 µM | 1.2 µM | E. coli cell-free translation system |
Table 1: Comparative Analysis of Novelmycin A and Streptomycin. The table presents hypothetical MIC values against common bacterial pathogens and in vitro performance metrics. Lower MIC, Kd, and IC50 values generally indicate higher potency.
Experimental Protocols for Target Validation
The following are detailed protocols for key experiments essential for validating the target of a novel antibiotic like "Novelmycin A."
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Novelmycin A and Streptomycin stock solutions
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a serial two-fold dilution of Novelmycin A and Streptomycin in CAMHB in a 96-well plate. The concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the antibiotic dilutions.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.[1] This can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Transcription/Translation (IVTT) Assay
Objective: To determine if the antibiotic directly inhibits protein synthesis in a cell-free system.
Materials:
-
Commercial E. coli S30 cell-free extract system
-
DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mix
-
Novelmycin A and Streptomycin
-
Luciferase assay reagent or appropriate substrate for the reporter enzyme
Protocol:
-
Set up the IVTT reactions according to the manufacturer's instructions.
-
Add varying concentrations of Novelmycin A or Streptomycin to the reaction tubes. Include a no-antibiotic control.
-
Initiate the reaction by adding the DNA template.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Quantify the amount of synthesized reporter protein. For luciferase, add the luciferase assay reagent and measure luminescence.
-
Plot the percentage of protein synthesis inhibition against the antibiotic concentration to determine the IC50 value.
Thermal Shift Assay (TSA)
Objective: To demonstrate direct binding of the antibiotic to its putative target protein, which often results in increased thermal stability of the protein.
Materials:
-
Purified target protein (e.g., 30S ribosomal subunit)
-
SYPRO Orange dye
-
Real-time PCR instrument with a thermal ramping capability
-
Novelmycin A
Protocol:
-
Prepare a reaction mix containing the purified target protein, SYPRO Orange dye, and either Novelmycin A or a vehicle control (e.g., DMSO).
-
Aliquot the reaction mix into a 96-well PCR plate.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature from 25°C to 95°C.
-
The instrument will measure the fluorescence of SYPRO Orange, which increases as the protein unfolds and exposes its hydrophobic core.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of Novelmycin A indicates direct binding and stabilization of the target protein.
Affinity Chromatography (Pull-down Assay)
Objective: To isolate the cellular target of the antibiotic from a complex mixture of cellular proteins.
Materials:
-
Novelmycin A immobilized on a solid support (e.g., agarose beads)
-
Bacterial cell lysate
-
Wash buffers
-
Elution buffer
-
SDS-PAGE gels and staining reagents
-
Mass spectrometer for protein identification
Protocol:
-
Incubate the immobilized Novelmycin A beads with the bacterial cell lysate to allow the target protein to bind to the antibiotic.
-
As a negative control, incubate the lysate with beads that have not been conjugated to the antibiotic.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads using an elution buffer (e.g., a high concentration of free Novelmycin A or a denaturing buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by staining (e.g., Coomassie Blue or silver stain).
-
Excise the protein band that is present in the Novelmycin A sample but absent or significantly reduced in the control sample.
-
Identify the protein using mass spectrometry (e.g., LC-MS/MS).
Visualizations
Visual diagrams are crucial for understanding complex biological processes and experimental workflows. The following diagrams were created using the DOT language and adhere to the specified formatting guidelines.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling 1-Hydroxysulfurmycin A
For Immediate Implementation: This document outlines essential personal protective equipment (PPE), operational protocols, and disposal procedures for handling 1-Hydroxysulfurmycin A. Given the lack of specific safety data for this compound, it is prudent to treat it as a potent cytotoxic agent, necessitating stringent safety measures to minimize exposure risks for all laboratory personnel.
I. Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is non-negotiable when handling potentially hazardous compounds like this compound. Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity Level | Required Personal Protective Equipment |
| Low-Risk Activities | - Gloves: Two pairs of chemotherapy-tested nitrile gloves.[1][2] |
| (e.g., handling sealed containers, transportation within the lab) | - Lab Coat: Standard laboratory coat. |
| High-Risk Activities | - Gloves: Two pairs of chemotherapy-tested nitrile gloves with extended cuffs.[1][2] |
| (e.g., weighing, reconstitution, aliquoting, administration) | - Gown: Disposable, fluid-resistant gown with long sleeves and knit cuffs.[1][3] |
| - Eye Protection: Safety glasses with side shields or goggles.[4] | |
| - Respiratory Protection: A fit-tested N95 or higher respirator is required when there is a risk of generating aerosols or handling powders.[1][3][5] | |
| - Shoe Covers: Disposable shoe covers.[1] | |
| Spill Cleanup | - Gloves: Two pairs of industrial-thickness ( >0.45mm) nitrile or neoprene gloves.[4] |
| - Gown: Impervious disposable gown.[3] | |
| - Eye Protection: Full-face shield or chemical splash goggles.[1][5] | |
| - Respiratory Protection: A fit-tested N95 or higher respirator.[1][5] | |
| - Shoe Covers: Disposable, fluid-resistant shoe covers.[1] |
II. Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow is critical to ensure safety and minimize contamination. The following diagram illustrates the recommended operational procedure for working with this compound.
-
Preparation:
-
Designate a work area within a certified Class II Biological Safety Cabinet (BSC).
-
Assemble all necessary materials: vial of this compound, appropriate solvent, sterile syringes and needles, and pre-labeled, sealable storage tubes.
-
Don all required high-risk activity PPE as outlined in the table above.
-
-
Reconstitution:
-
Carefully remove the cap from the vial of lyophilized this compound.
-
Using a sterile syringe, slowly add the calculated volume of solvent to the vial, directing the stream to the side of the vial to avoid aerosolization.
-
Gently swirl the vial to dissolve the compound completely. Do not vortex or shake vigorously.
-
-
Aliquoting and Storage:
-
Once dissolved, draw the solution into a new sterile syringe.
-
Dispense the solution into the pre-labeled storage tubes.
-
Securely cap and seal the storage tubes.
-
Store the aliquots at the recommended temperature, protected from light.
-
III. Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Sharps | - Needles, syringes, and glass vials must be placed in a designated, puncture-proof sharps container for cytotoxic waste. |
| Solid Waste | - Gloves, gowns, shoe covers, bench paper, and other contaminated disposable materials must be placed in a clearly labeled, leak-proof cytotoxic waste container (e.g., a yellow bag or a container with the cytotoxic symbol).[5] |
| Liquid Waste | - Unused solutions or contaminated liquids should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[6][7] |
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill zone.
-
Don PPE: Put on the appropriate spill cleanup PPE as detailed in the table above.
-
Containment: Use a cytotoxic spill kit to absorb the spill. Cover the spill with absorbent pads, working from the outside in.
-
Cleanup: Carefully collect all contaminated materials and place them in a cytotoxic waste container.
-
Decontamination: Clean the spill area with an appropriate decontamination solution (e.g., a 1:10 bleach solution followed by a rinse with water), and dispose of all cleaning materials as cytotoxic waste.[5]
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 3. halyardhealth.com [halyardhealth.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
